1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNDMLXNYMQMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405188 | |
| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101597-25-5 | |
| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, initial characterization, and potential biological activities of the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Detailed experimental protocols for its preparation are presented, alongside a summary of its known physicochemical properties. While comprehensive peer-reviewed spectroscopic and biological data for this specific molecule remains elusive in publicly accessible literature, this guide consolidates available information from commercial sources and provides context based on structurally related compounds. The potential utility of this compound as a synthetic intermediate and a candidate for biological screening is also discussed.
**1. Introduction
This compound is a chemical compound featuring a central propargyl alcohol moiety flanked by two 4-methoxyphenyl (anisyl) groups. The presence of the reactive terminal alkyne and the tertiary alcohol functionality, combined with the electronic properties of the methoxy-substituted aromatic rings, makes this molecule an interesting subject for both synthetic and medicinal chemistry. The propargyl alcohol scaffold is a key structural motif in various natural products and pharmacologically active compounds. This guide aims to provide a detailed account of the discovery and initial characterization of this specific molecule.
Synthesis and Discovery
The primary route for the synthesis of this compound involves the nucleophilic addition of an acetylide anion to the corresponding benzophenone precursor.
Experimental Protocol: Synthesis via Acetylide Addition
A detailed two-step synthetic protocol has been described for the preparation of this compound.[1]
Step 1: Reaction of 4,4'-dimethoxybenzophenone with trimethylsilylacetylene
-
Under a nitrogen atmosphere, dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -10°C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C.
-
Stir the reaction mixture for 1 hour at -10°C.
-
In a separate flask, dissolve 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in 75 mL of anhydrous THF.
-
Add the solution of 4,4'-dimethoxybenzophenone dropwise to the reaction mixture at -10°C.
-
Continue stirring at -10°C for 3 hours.
-
Slowly warm the reaction to 0°C.
Step 2: Deprotection and Isolation
-
To the reaction mixture, add a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL).
-
Gradually warm the mixture to room temperature.
-
Adjust the pH of the solution to 7 using acetic acid.
-
Pour the mixture into 546 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 105 mL).
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixed solvent to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a light yellow solid (7.5 g, 88.4% yield).[1]
A similar one-pot synthesis involves the use of sodium acetylide in xylene/mineral oil, which is dissolved in anhydrous THF saturated with acetylene gas, followed by the addition of 4,4-dimethoxybenzophenone.[1] The mixture is stirred for 24 hours at room temperature, followed by an aqueous workup and extraction with ethyl acetate.[1]
References
An In-Depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is a tertiary propargyl alcohol derivative with a unique diaryl structure. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known applications. While specific pharmacological data for this compound is limited in publicly available literature, the biological activities of structurally related compounds are discussed to highlight its potential areas of interest for drug discovery and development. All quantitative data are presented in structured tables, and key experimental workflows are visualized using logical diagrams.
Core Properties
This compound, identified by the CAS Number 101597-25-5, possesses the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . At room temperature, it exists as a white to almost white crystalline powder.
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₃ | |
| Molecular Weight | 268.31 g/mol | |
| CAS Number | 101597-25-5 | |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 91.0 - 95.0 °C | |
| Density (predicted) | 1.156 g/cm³ | |
| pKa (predicted) | 11.72 |
Spectral Data
Synthesis and Experimental Protocols
Two primary synthetic routes for this compound have been reported, both utilizing 4,4'-dimethoxybenzophenone as the starting material.
Synthesis via Acetylide Addition
This method involves the direct addition of an acetylide anion to the carbonyl carbon of 4,4'-dimethoxybenzophenone.
A solution of 18% sodium acetylide in xylene/mineral oil (121.1 mL, 0.45 mol) is dissolved in anhydrous tetrahydrofuran (THF, 1 L) saturated with acetylene gas. To this mixture, 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) is added under a nitrogen atmosphere. The reaction is stirred for 24 hours at room temperature. Following the reaction, the product is extracted using ethyl acetate and water. The organic layer is subsequently dried with magnesium sulfate (MgSO₄) and concentrated under vacuum to yield the solid product.
Caption: Synthesis of this compound via Acetylide Addition.
Synthesis via Silylated Acetylene Intermediate
This alternative method utilizes a trimethylsilyl-protected acetylene, which can offer advantages in terms of handling and reactivity control.
Trimethylsilylacetylene (4.5 g, 45 mmol) is dissolved in anhydrous THF (150 mL) under a nitrogen atmosphere and cooled to -10 °C. To this solution, n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) is added slowly, maintaining the temperature at -10 °C, and the mixture is stirred for 1 hour. A solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) is then added dropwise at the same temperature. Stirring is continued for 3 hours at -10 °C, after which the reaction is slowly warmed to 0 °C.
For the deprotection step, a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL) is added, and the reaction mixture is gradually warmed to room temperature. The pH is adjusted to 7 with acetic acid, and the mixture is poured into water (546 mL). The aqueous phase is extracted with ethyl acetate (3 x 105 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is then recrystallized from an ethyl acetate/petroleum ether mixture to yield this compound as a light yellow solid.
Caption: Synthesis via a Silylated Acetylene Intermediate.
Potential Pharmacological Significance
While direct pharmacological studies on this compound are not extensively reported, the structural motifs present in the molecule, namely the bis(4-methoxyphenyl) group and the propargyl alcohol moiety, are found in compounds with a range of biological activities.
Derivatives of bis(4-methoxyphenyl)methane have been investigated for their potential as cytotoxic agents. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound sharing the diarylmethane core, has been shown to exhibit potent cytotoxicity and the ability to inhibit tubulin assembly, a mechanism of action for several anticancer drugs. Furthermore, some chalcone derivatives containing the 4-methoxyphenyl group have demonstrated anti-inflammatory and analgesic activities.
The prop-2-yn-1-ol scaffold is also a component of various biologically active molecules. Although prop-2-yn-1-ol itself is classified as toxic, its derivatives are being explored for a variety of therapeutic applications.
Given these precedents, this compound represents a lead compound for further investigation into its potential cytotoxic, anti-inflammatory, or other pharmacological activities.
Applications in Materials Science
One of the documented applications of this compound is as a precursor in the synthesis of photochromic pyranobenzopyran derivatives. These molecules are of interest for their ability to change color upon exposure to light, making them suitable for applications such as in smart windows, optical data storage, and ophthalmic lenses.
Future Directions
The existing data on this compound lays a solid foundation for further research. Key areas for future investigation include:
-
Comprehensive Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to create a complete spectral profile.
-
Pharmacological Screening: A broad-based screening of the compound's activity against various cell lines (e.g., cancer cell lines) and enzymatic assays to identify potential therapeutic targets.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.
-
Analogue Synthesis: The synthesis and evaluation of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
Conclusion
This compound is a readily synthesizable compound with established utility in materials science. While its pharmacological profile remains largely unexplored, the presence of key structural features found in other bioactive molecules suggests that it is a promising candidate for further investigation in the field of drug discovery. The detailed synthetic protocols provided herein offer a clear pathway for obtaining this compound for future research endeavors.
CAS number 101597-25-5 properties and structure
An In-depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol (CAS Number: 101597-25-5)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of novel organic materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Identity
Chemical Name: this compound
CAS Number: 101597-25-5[1][2][3]
Molecular Formula: C₁₇H₁₆O₃[2][4]
Molecular Weight: 268.31 g/mol [2][5][6]
Chemical Structure:

Figure 1: Chemical Structure of this compound
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and should be confirmed by experimental data where critical.
| Property | Value | Reference |
| Physical State | White to Almost white powder to crystal | [3][7] |
| Melting Point | 91.0 to 95.0 °C | [3][7] |
| 91.9–92.2°C | [5] | |
| Boiling Point | Not available | |
| Density | 1.156 g/cm³ (Predicted) | [5] |
| pKa | 11.72 (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as ethyl acetate and THF | [1] |
| Purity | >98.0% (GC) | [5] |
| Storage Conditions | Sealed in a dry, cool, and dark place (2-8°C or <15°C) | [4][5] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the addition of an acetylide to 4,4'-dimethoxybenzophenone. Below are detailed experimental protocols based on literature procedures.
Synthesis via Sodium Acetylide
This protocol involves the reaction of 4,4'-dimethoxybenzophenone with commercially available sodium acetylide.
Materials:
-
4,4'-dimethoxybenzophenone
-
18 wt% Sodium acetylide in xylene/mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure: [1]
-
In a reaction vessel, dissolve 18 wt% sodium acetylide (0.45 mol) in anhydrous THF (1 L) saturated with acetylene gas.
-
Under a nitrogen atmosphere, add 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) to the reaction mixture.
-
Stir the mixture for 24 hours at room temperature.
-
Perform a solvent extraction using ethyl acetate and water.
-
Separate the organic layer and dry it with anhydrous MgSO₄.
-
Concentrate the organic layer under vacuum to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and precipitate by slowly adding hexane under stirring to yield the purified product as a white solid.
Synthesis via in-situ Acetylide Generation
This method generates the acetylide reagent in-situ from trimethylsilylacetylene and n-butyllithium.
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
4,4'-dimethoxybenzophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetic acid
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
Dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to -10°C.
-
Slowly add n-BuLi (1.6 M in hexane, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C. Stir for 1 hour.
-
Add a solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) dropwise at -10°C.
-
Continue stirring at -10°C for 3 hours, then slowly warm the reaction to 0°C.
-
To the reaction mixture, add a methanol (40.8 mL) solution of NaOH (2.16 g, 54 mmol) and allow it to warm to room temperature.
-
Adjust the pH to 7 with acetic acid and pour the mixture into water (546 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 105 mL).
-
Combine the organic layers and dry with anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the final product.
Applications
The primary application of this compound is as a precursor in the synthesis of photochromic pyranobenzopyran derivatives.[1] These compounds are of significant interest for their application in "smart" materials, such as optical data storage and lenses that change color upon exposure to light.[5] The propargyl alcohol moiety allows for cyclization reactions to form various heterocyclic compounds.[1]
Biological Activity and Mechanism of Action
While the primary use of this compound is in materials science, some reports suggest it may possess biological activity. The mechanism of action is thought to involve its interaction with various molecular targets and potential antioxidant activity.[1] However, detailed studies on its specific biological effects and signaling pathways are not extensively reported in the literature, and its toxicological properties have not been thoroughly investigated.[7][8]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
Based on available safety data sheets, this compound may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[7]
References
- 1. 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5 [chemicalbook.com]
- 2. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol (CAS 212516-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 101597-25-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | C17H16O3 | CID 4644448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 101597-25-5 | Benchchem [benchchem.com]
- 6. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol [webbook.nist.gov]
- 7. This compound | 101597-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. clearsynth.com [clearsynth.com]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol with potential applications in medicinal chemistry and materials science. This document details the synthetic routes for its preparation and outlines the expected analytical data crucial for its unambiguous characterization.
Chemical Identity and Properties
This compound is a white to off-white crystalline powder. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 101597-25-5 |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | White to Almost white powder to crystal |
| Purity | >98.0% (GC) |
| Melting Point | 91.0 to 95.0 °C |
Synthesis Protocols
The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of 4,4'-dimethoxybenzophenone. Two common experimental procedures are detailed below.
Method 1: Using Sodium Acetylide
This protocol involves the in-situ generation or use of sodium acetylide to react with 4,4'-dimethoxybenzophenone.
Experimental Protocol:
-
Dissolve 18 wt% sodium acetylide in xylene/mineral oil (121.1 mL, 0.45 mol) in anhydrous tetrahydrofuran (THF, 1 L) saturated with acetylene gas.
-
Under a nitrogen atmosphere, add 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) to the reaction mixture.
-
Stir the mixture for 24 hours at room temperature.
-
Perform a solvent extraction using ethyl acetate and water.
-
Dry the separated organic layer with magnesium sulfate (MgSO₄) and concentrate under vacuum to yield the solid product.[1]
Method 2: Using Trimethylsilylacetylene and n-Butyllithium
This alternative method utilizes trimethylsilylacetylene, which is deprotonated with n-butyllithium to form the acetylide nucleophile. The silyl group is subsequently removed.
Experimental Protocol:
-
Dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to -10°C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C. Stir the mixture for 1 hour.
-
Add a solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) dropwise at -10°C. Continue stirring for 3 hours at this temperature.
-
Slowly warm the reaction to 0°C.
-
Add a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL) and allow the reaction to warm to room temperature.
-
Adjust the pH to 7 with acetic acid and pour the mixture into water (546 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 105 mL).
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain this compound as a light yellow solid.[1]
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below. Note: As of the last update, publicly available, assigned spectral data for this specific compound is limited. The following data is predicted based on the known structure and spectral data of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two methoxyphenyl groups, the methoxy protons, the acetylenic proton, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | d | 4H | Ar-H (ortho to C-O) |
| ~ 6.8-7.0 | d | 4H | Ar-H (meta to C-O) |
| ~ 3.8 | s | 6H | -OCH₃ |
| ~ 2.9 | s | 1H | -C≡CH |
| ~ 2.5 | s | 1H | -OH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts are outlined in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159 | Ar-C (para to C-C(OH)) |
| ~ 138 | Ar-C (ipso, attached to C(OH)) |
| ~ 128 | Ar-CH (ortho to C(OH)) |
| ~ 113 | Ar-CH (meta to C(OH)) |
| ~ 85 | -C≡CH |
| ~ 75 | -C ≡CH |
| ~ 74 | C-OH |
| ~ 55 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3500-3300 | Broad | O-H stretch (hydroxyl) |
| ~ 3300 | Sharp, Medium | ≡C-H stretch (alkyne) |
| ~ 2100 | Weak | C≡C stretch (alkyne) |
| ~ 1610, 1510 | Strong | C=C stretch (aromatic) |
| ~ 1250, 1030 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 268.1099 | [M]⁺, Molecular ion |
| 253 | [M - CH₃]⁺ |
| 241 | [M - C₂H₃]⁺ |
| 135 | [C₉H₇O]⁺ (methoxyphenyl acylium ion) |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of synthesis and characterization for this compound.
Caption: General synthesis workflow for this compound.
Caption: Logical workflow for the spectroscopic characterization of the final product.
Potential Signaling Pathways and Applications
While the primary focus of this guide is on chemical structure elucidation, it is noteworthy that propargyl alcohols and their derivatives are of interest in drug development. The presence of the propargyl group allows for further functionalization, for instance, through "click chemistry" reactions to link the molecule to other pharmacophores or biomolecules. The bis(4-methoxyphenyl) carbinol moiety is a structural feature found in some compounds with biological activity. Further research is required to explore the specific signaling pathways that this compound may modulate.
Caption: Potential avenues for future research and application of the title compound.
References
Spectroscopic Data Interpretation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. The interpretation of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which holds potential in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics, provides detailed experimental protocols for its synthesis and analysis, and utilizes diagrams to illustrate the logical connections in spectroscopic interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |
| C≡C-H (Terminal Alkyne) | ~3300 | Strong, Sharp |
| C≡C (Alkyne) | 2150 - 2100 | Weak to Medium |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic, -OCH₃) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (Aryl Ether) | 1250 - 1200 (asymmetric) | Strong |
| C-O (Aryl Ether) | 1050 - 1000 (symmetric) | Strong |
| C-O (Tertiary Alcohol) | ~1150 | Medium |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Solvent: CDCl₃)
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
| Ar-H (ortho to -C(OH)-) | Doublet | 7.2 - 7.4 | 4H |
| Ar-H (ortho to -OCH₃) | Doublet | 6.8 - 7.0 | 4H |
| -OCH₃ | Singlet | ~3.8 | 6H |
| -OH | Singlet (exchangeable) | Variable (typically 2.0 - 4.0) | 1H |
| ≡C-H | Singlet | ~2.5 | 1H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (if oxidized) | Not expected |
| C (ipso, attached to -C(OH)-) | 135 - 140 |
| C (ipso, attached to -OCH₃) | 158 - 162 |
| C (aromatic, ortho to -C(OH)-) | 128 - 130 |
| C (aromatic, ortho to -OCH₃) | 113 - 115 |
| C (quaternary, -C(OH)-) | 70 - 80 |
| C (alkyne, ≡C-H) | 80 - 85 |
| C (alkyne, -C≡) | 75 - 80 |
| -OCH₃ | ~55 |
Mass Spectrometry (MS) - Electron Ionization (EI)
| m/z | Proposed Fragment |
| 268 | [M]⁺ (Molecular Ion) |
| 253 | [M - CH₃]⁺ |
| 241 | [M - C₂H₃]⁺ (Loss of ethynyl group) |
| 225 | [M - C₂H₃ - O]⁺ or [M - C₃H₅O]⁺ |
| 135 | [C₉H₉O]⁺ (p-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ (p-methoxyphenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
This protocol is adapted from known procedures for the synthesis of tertiary propargyl alcohols.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a stirred solution of trimethylsilylacetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium in hexanes dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 4,4'-dimethoxybenzophenone in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude silyl-protected alcohol.
-
Dissolve the crude product in THF and add a solution of TBAF in THF.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Analysis
Instrumentation:
-
IR: Fourier Transform Infrared (FTIR) Spectrometer
-
NMR: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
MS: Mass Spectrometer with an Electron Ionization (EI) source
Sample Preparation:
-
IR: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.
-
NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) for direct injection or analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Data Acquisition:
-
IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
MS: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
The following diagrams illustrate the logical flow of spectroscopic data interpretation and a general experimental workflow.
Caption: Logical flow from molecular structure to predicted spectroscopic signals.
Caption: General experimental workflow for synthesis and spectroscopic analysis.
Spectroscopic Analysis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound is a tertiary propargyl alcohol. Its structure consists of a central carbon atom bonded to a hydroxyl group, an ethynyl group, and two 4-methoxyphenyl (anisyl) groups.
Key Structural Features:
-
Two 4-methoxyphenyl groups: These aromatic rings will exhibit characteristic signals in both NMR and IR spectra.
-
Tertiary alcohol: The hydroxyl group will have a distinct signature in the IR and ¹H NMR spectra.
-
Terminal alkyne: The carbon-carbon triple bond and the acetylenic proton will produce unique absorptions in the IR and NMR spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Doublet | 4H | Aromatic Protons (ortho to the quaternary carbon) |
| ~6.9 - 6.7 | Doublet | 4H | Aromatic Protons (meta to the quaternary carbon) |
| ~3.8 | Singlet | 6H | Methoxy Protons (-OCH₃) |
| ~2.9 | Singlet | 1H | Acetylenic Proton (-C≡CH) |
| ~2.5 | Singlet | 1H | Hydroxyl Proton (-OH) |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | Aromatic Carbon (para to the quaternary carbon, attached to -OCH₃) |
| ~138 | Aromatic Carbon (ipso, attached to the quaternary carbon) |
| ~128 | Aromatic Carbon (ortho to the quaternary carbon) |
| ~114 | Aromatic Carbon (meta to the quaternary carbon) |
| ~85 | Alkynyl Carbon (-C ≡CH) |
| ~75 | Alkynyl Carbon (-C≡C H) |
| ~74 | Quaternary Carbon (C-OH) |
| ~55 | Methoxy Carbon (-OCH₃) |
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3500 - 3300 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3300 | Strong, Sharp | ≡C-H Stretch (Alkyne) |
| ~3100 - 3000 | Medium | =C-H Stretch (Aromatic) |
| ~2110 | Weak | C≡C Stretch (Alkyne) |
| ~1610, 1510, 1460 | Medium to Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1030 | Strong | C-O Stretch (Tertiary Alcohol) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Transfer the clear solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (Preferred for Solids):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Visualization of Structure-Spectra Correlation
The following diagram illustrates the relationship between the different parts of the this compound molecule and their expected signals in the NMR and IR spectra.
Caption: Correlation of molecular structure with predicted NMR and IR signals.
Crystallography of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and a proposed workflow for the crystallographic analysis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the necessary experimental protocols to determine its three-dimensional atomic arrangement, a critical step in understanding its structure-activity relationship for applications in research and drug development.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established organic chemistry methodologies. Following synthesis, the crucial step of growing high-quality single crystals is paramount for successful X-ray crystallographic analysis.
Experimental Protocols
Synthesis of this compound:
A common synthetic route involves the reaction of a protected acetylene derivative with 4,4'-dimethoxybenzophenone. One reported method utilizes trimethylsilylacetylene and n-butyllithium. In this procedure, trimethylsilylacetylene is deprotonated with n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-10°C) to form a lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of 4,4'-dimethoxybenzophenone. Subsequent workup with a methanolic sodium hydroxide solution removes the trimethylsilyl protecting group, and neutralization followed by extraction and recrystallization yields the desired product.
Another approach employs sodium acetylide. In this one-pot synthesis, commercially available sodium acetylide is reacted with 4,4'-dimethoxybenzophenone in anhydrous THF under an inert atmosphere. The reaction is typically stirred for an extended period at room temperature to ensure complete conversion. The product is then isolated through an aqueous workup and extraction, followed by purification via recrystallization.
Single Crystal Growth:
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques. For this compound, slow evaporation of a saturated solution is a promising starting point. Based on reported recrystallization solvents, a mixture of ethyl acetate and a less polar co-solvent like petroleum ether or hexane would be an appropriate choice. The process involves dissolving the purified compound in a minimal amount of the heated solvent mixture and allowing the solvent to evaporate slowly and undisturbed over several days.
Crystallographic Analysis Workflow
The determination of a small molecule crystal structure follows a well-established workflow, from data collection to structure validation. The logical progression of these steps is visualized in the diagram below.
Caption: A generalized workflow for small molecule crystallography.
Detailed Methodologies
1. Data Collection: A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.
2. Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various geometric and experimental factors to produce a list of unique reflection intensities.
3. Structure Solution: The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
4. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
5. Structure Validation: The final refined structure is validated using a variety of crystallographic checks to ensure its chemical and geometric sensibility. The final model is then typically deposited in a crystallographic database.
Quantitative Crystallographic Data
As no public crystal structure is available, the following table presents the expected parameters that would be determined from a successful crystallographic study of this compound.
| Parameter | Expected Value |
| Crystal Data | |
| Chemical Formula | C₁₇H₁₆O₃ |
| Formula Weight | 268.31 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Data Collection | |
| Temperature (K) | ~100 |
| Radiation type | Mo Kα or Cu Kα |
| Refinement | |
| R-factor | < 0.05 for high-quality data |
| Goodness-of-fit | ~1 |
A Theoretical and Computational Guideline for the Investigation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Due to the limited availability of published research on this specific molecule, this document outlines a structured research framework based on established methodologies for analogous propargyl alcohols and related methoxyphenyl compounds. The guide covers prospective computational chemistry protocols, including Density Functional Theory (DFT) and molecular docking, hypothetical biological activity screening, and detailed experimental procedures for synthesis and characterization. The objective is to furnish researchers with a robust starting point for investigating the chemical, physical, and potential pharmacological properties of this compound.
Introduction
This compound is a tertiary propargyl alcohol characterized by the presence of two methoxyphenyl groups attached to the carbinol carbon. Propargyl alcohols are versatile building blocks in organic synthesis and have been investigated for a range of biological activities. The methoxy-substituted phenyl rings in the target molecule are common pharmacophores that can influence a compound's pharmacokinetic and pharmacodynamic properties. While specific studies on this compound are scarce, its structural motifs suggest potential for further investigation in materials science and medicinal chemistry. This guide aims to bridge the current knowledge gap by proposing a systematic theoretical and experimental workflow.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a baseline for its characterization.[1][2]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [3] |
| CAS Number | 101597-25-5 | [2] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 91.0 to 95.0 °C | |
| Purity | >98.0% (GC) | |
| Predicted pKa | 11.72 | [3] |
| Predicted Density | 1.156 g/cm³ | [3] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established synthesis procedures for this compound.[4]
Materials:
-
4,4'-Dimethoxybenzophenone
-
Trimethylsilylacetylene
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide
-
Methanol
-
Acetic Acid
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Magnesium Sulfate
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, dissolve trimethylsilylacetylene (45 mmol) in anhydrous THF (150 mL) and cool the solution to -10°C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 45 mmol) to the solution, maintaining the temperature at -10°C. Stir the reaction mixture for 1 hour.
-
In a separate flask, dissolve 4,4'-dimethoxybenzophenone (40.8 mmol) in anhydrous THF (75 mL).
-
Add the 4,4'-dimethoxybenzophenone solution dropwise to the reaction mixture at -10°C. Continue stirring at this temperature for 3 hours.
-
Allow the reaction mixture to slowly warm to 0°C.
-
Prepare a solution of sodium hydroxide (54 mmol) in methanol (40.8 mL) and add it to the reaction mixture.
-
Gradually warm the mixture to room temperature.
-
Neutralize the reaction by adjusting the pH to 7 with acetic acid.
-
Pour the mixture into water (546 mL) and perform a liquid-liquid extraction with ethyl acetate (3 x 105 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a light-yellow solid.
Proposed Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a standard suite of spectroscopic analyses should be performed.
Table 2: Proposed Spectroscopic and Analytical Techniques
| Technique | Purpose |
| ¹H NMR | To determine the proton environment and confirm the presence of aromatic, methoxy, hydroxyl, and acetylenic protons. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule, including the quaternary carbinol carbon and the acetylenic carbons. |
| FT-IR Spectroscopy | To identify characteristic functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-O stretches of the ether groups. |
| UV-Vis Spectroscopy | To determine the electronic absorption properties of the molecule, arising from the aromatic systems. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight and elemental composition. |
Theoretical and Computational Studies
The following sections outline a proposed computational workflow for investigating the properties of this compound, based on common practices for similar molecules.
Density Functional Theory (DFT) Calculations
DFT is a powerful tool for predicting the electronic structure and properties of molecules.
Protocol:
-
Geometry Optimization: The molecular structure of this compound will be optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p). This will provide the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR data.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions:
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum and aid in the assignment of experimental UV-Vis peaks.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer interactions and the nature of chemical bonds within the molecule.
Molecular Docking Studies
To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. Given the presence of methoxyphenyl groups, which are found in many biologically active compounds, potential targets could include enzymes such as cyclooxygenases (COX-1 and COX-2), various kinases, or receptors implicated in cancer and inflammatory pathways.
Protocol:
-
Ligand and Receptor Preparation: The 3D structure of this compound will be optimized as described in the DFT protocol. The crystal structures of target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added to the protein structures.
-
Docking Simulation: Docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the position of the co-crystallized ligand in the PDB structure or through blind docking followed by analysis of the most favorable binding poses.
-
Analysis of Results: The docking results will be analyzed based on the binding affinity (e.g., docking score in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site of the protein.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no biological activities have been reported for this compound, compounds with similar structural features, such as chalcones and other methoxyphenyl derivatives, have shown a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. For instance, some methoxyphenyl-containing compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.
A hypothetical signaling pathway that could be investigated is the inhibition of a pro-inflammatory cascade. For example, the compound could potentially inhibit the activity of COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Computational Analysis Workflow
Caption: Proposed computational workflow for theoretical studies of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the COX-2 inflammatory pathway by this compound.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the systematic investigation of this compound. By integrating detailed experimental protocols for synthesis and characterization with robust computational methodologies, this document serves as a valuable resource for researchers interested in exploring the chemical and potential biological properties of this compound. The proposed workflows for DFT calculations and molecular docking, along with the hypothetical consideration of its biological activity, are intended to stimulate and guide future research efforts. The successful execution of the outlined studies will undoubtedly contribute to a deeper understanding of this molecule and its potential applications in various scientific fields.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within this landscape, the structural motif of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and its analogs presents a compelling area of investigation. This technical guide synthesizes the currently available information on the potential biological activities of this class of compounds, with a primary focus on their anticancer properties. While direct and extensive biological data on the parent compound is limited in the public domain, this guide draws upon research on structurally related compounds, such as those containing gem-diaryl and propargyl alcohol moieties, to extrapolate potential mechanisms and therapeutic applications. This document aims to provide a foundational resource for researchers, offering insights into the synthesis, potential biological activities, and future directions for the development of these promising analogs.
Introduction
The this compound scaffold, characterized by two methoxy-substituted phenyl rings attached to a carbon bearing a hydroxyl group and a terminal alkyne, represents a unique chemical architecture. The presence of the methoxyphenyl groups is a common feature in a variety of biologically active molecules, including those with demonstrated anticancer effects. Furthermore, the propargyl alcohol moiety is a versatile functional group known for its reactivity and has been incorporated into various pharmacologically active compounds. This guide explores the convergence of these structural features and their potential implications for biological activity.
Synthesis of this compound
The synthesis of this compound is a critical first step in exploring its biological potential. A common synthetic route involves the reaction of 4,4'-dimethoxybenzophenone with an acetylide anion.
Experimental Protocol: Synthesis of this compound
-
Materials: 4,4'-dimethoxybenzophenone, Sodium acetylide in a suitable solvent (e.g., xylene/mineral oil), Anhydrous Tetrahydrofuran (THF), Acetylene gas, Ethyl acetate, Water, Magnesium sulfate (MgSO4).
-
Procedure:
-
A solution of sodium acetylide is prepared in anhydrous THF, saturated with acetylene gas.
-
4,4'-dimethoxybenzophenone is added to the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
The reaction is stirred at room temperature for approximately 24 hours.
-
The product is extracted using a solvent extraction method with ethyl acetate and water.
-
The organic layer is collected, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the solid product.
-
This synthetic pathway provides a reliable method for obtaining the parent compound, which can then be used for further biological evaluation or as a precursor for the synthesis of various analogs.
Potential Biological Activity: An Analog-Based Perspective
Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. Therefore, this section will discuss the known biological activities of structurally related compound classes to infer the potential of the target scaffold.
Anticancer Potential
Propargylamines, which share the core propargyl group, have emerged as a promising class of anticancer agents. Research has demonstrated that libraries of 1-substituted propargylic tertiary amines exhibit cytotoxic selectivity, particularly against aggressive cancer subtypes like triple-negative breast cancer and pancreatic cancer.[1] This suggests that the propargyl moiety within the this compound scaffold could contribute to cytotoxic activity.
The presence of two 4-methoxyphenyl groups is a significant structural feature. Compounds with a diaryl scaffold have been investigated for their ability to inhibit cancer cell proliferation. For instance, a series of diaryl[1][2]diazepines has been shown to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, SGC7901, and A549.[3] Furthermore, some of these compounds were found to induce cell cycle arrest in the G2/M phase.[3] This indicates that the 1,1-diaryl arrangement in the target compound could be a key determinant of its potential anticancer effects.
Additionally, chalcones, which are 1,3-diaryl-2-propen-1-ones, have been extensively studied for their biological activities. Derivatives of these compounds have shown promising free-radical scavenging capabilities and protective effects against oxidative stress-induced cell damage.[4]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several potential signaling pathways and mechanisms of action can be hypothesized for this compound analogs.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound analogs.
The diagram above illustrates a potential logical workflow for how these analogs might exert their anticancer effects. Following cellular uptake, the compounds could interact with specific intracellular targets, leading to the modulation of key signaling pathways that regulate cell cycle progression and apoptosis, ultimately resulting in cancer cell death.
Data Presentation
As specific quantitative data for this compound analogs is not currently available, the following table is a template that can be used to structure future experimental findings for clear comparison.
| Analog | Modification | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Parent Compound | - | e.g., MCF-7 | TBD | TBD | TBD |
| Analog 1 | e.g., R-group 1 | e.g., HeLa | TBD | TBD | TBD |
| Analog 2 | e.g., R-group 2 | e.g., A549 | TBD | TBD | TBD |
| ... | ... | ... | ... | ... | ... |
| (TBD: To Be Determined) |
Future Directions and Conclusion
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The synthetic accessibility of the parent compound provides a solid foundation for the generation of a diverse library of analogs. Future research should focus on:
-
Systematic Synthesis of Analogs: Modifying the aryl rings with different substituents and altering the propargyl moiety to establish clear structure-activity relationships (SAR).
-
Comprehensive Biological Screening: Evaluating the synthesized analogs against a broad panel of cancer cell lines to identify potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.
Experimental Workflow for Future Studies
Caption: Proposed experimental workflow for the evaluation of novel analogs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Abstract
This document provides detailed experimental protocols for the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a valuable intermediate in the preparation of photochromic pyranobenzopyran derivatives, from 4,4'-dimethoxybenzophenone.[1] The synthesis is achieved through the ethynylation of the benzophenone derivative. This application note outlines three distinct methodologies, offering flexibility in reagent choice and reaction conditions to suit various laboratory setups. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a tertiary propargyl alcohol. The introduction of the propargyl group is a key transformation in organic synthesis, providing a versatile functional group for further elaboration, for instance, in click chemistry, Sonogashira coupling, and the synthesis of various heterocyclic compounds. The starting material, 4,4'-dimethoxybenzophenone, is a readily available aromatic ketone.[2][3][4][5][6] This document presents three protocols for its conversion to the target propargyl alcohol, each employing a different source of the acetylenic anion.
Reaction Scheme
Caption: General experimental workflow for the synthesis.
Logical Relationship of Protocols
The following diagram illustrates the relationship between the different synthetic protocols.
Caption: Relationship between the synthetic protocols.
References
- 1. 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5 [chemicalbook.com]
- 2. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Dimethoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]
- 6. biocat.com [biocat.com]
Application Notes and Detailed Protocol for Sonogashira Coupling of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed experimental protocol for the Sonogashira coupling of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol with a generic aryl iodide, a key transformation for the synthesis of complex diaryl-substituted enynes. These structures are of significant interest in medicinal chemistry and materials science due to their potential biological activity and unique electronic properties.
Reaction Mechanism and Considerations
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the palladium cycle.[1][2]
It is important to note that in the case of propargyl alcohols, such as this compound, a subsequent base-catalyzed isomerization to the corresponding α,β-unsaturated ketone (a chalcone) can occur.[4] Reaction conditions should be carefully monitored to control this potential side reaction.
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling experiment.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Dissolve this compound (1.2 mmol, 1.2 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the aryl iodide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction parameters for the Sonogashira coupling of this compound with various aryl iodides. This data is illustrative and actual results may vary.
| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 2 | 4 | Et₃N (2) | THF | 50 | 6 | 85 |
| 2 | 4-Iodoanisole | 2 | 4 | Et₃N (2) | THF | 50 | 8 | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 2 | 4 | Et₃N (2) | Dioxane | RT | 4 | 91 |
| 4 | 4-Iodobenzonitrile | 2 | 4 | DIPA (2) | THF | 60 | 5 | 88 |
Signaling Pathway/Reaction Scheme
The following diagram illustrates the general Sonogashira coupling reaction between this compound and an aryl iodide.
Caption: General scheme for the Sonogashira coupling reaction.
Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The catalyst may need to be activated or a different ligand system may be required. Increasing the reaction temperature or time could also improve the yield.
-
Side Products: The formation of homocoupled alkyne (Glaser coupling) can be minimized by maintaining a strict inert atmosphere. The isomerization to the enone can be suppressed by using a milder base or shorter reaction times.
-
Safety: Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Triethylamine is a corrosive and flammable liquid. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Oxidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Abstract
This document provides a detailed, step-by-step protocol for the oxidation of the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, to its corresponding ketone, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-one. This transformation is a key step in the synthesis of various organic compounds. The protocol outlined here utilizes activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for activated alcohols such as allylic and propargylic alcohols.[1][2][3] This method offers high selectivity and straightforward work-up procedures.[2] An alternative protocol using Dess-Martin Periodinane (DMP) is also presented, providing researchers with a choice of a modern and mild oxidizing agent.[4][5][6][7]
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Propargyl alcohols, in particular, are valuable precursors to ynones, which are important building blocks in the synthesis of heterocycles and other complex molecules. This compound is a tertiary propargyl alcohol whose oxidation requires a selective reagent to avoid side reactions.
This application note details two reliable protocols for this oxidation: one employing the classical and cost-effective activated manganese dioxide (MnO₂) and a second using the modern, mild, and highly selective Dess-Martin Periodinane (DMP).
Reaction Scheme
The overall transformation is the oxidation of the tertiary alcohol to a ketone:
Experimental Protocols
Two effective protocols for the oxidation are provided below.
**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **
Manganese dioxide is a widely used oxidizing agent for the selective oxidation of primary and secondary allylic and benzylic alcohols to their corresponding aldehydes and ketones.[1][8] It is a heterogeneous reagent, which simplifies the work-up procedure to a simple filtration.[2]
-
Starting Material: this compound
-
Reagent: Activated Manganese Dioxide (MnO₂)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)[3]
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or a similar filtration aid
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M solution), add activated manganese dioxide (MnO₂, 5-10 equivalents).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 268.31 | 1.0 | 1.0 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 5.0 - 10.0 | 5.0 - 10.0 |
| Dichloromethane (DCM) | - | - | - |
Typical yields for MnO₂ oxidations of propargyl alcohols are generally good to excellent, though this is substrate-dependent.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][7] The reaction is typically fast and proceeds under neutral conditions at room temperature.[5][7]
-
Starting Material: this compound
-
Reagent: Dess-Martin Periodinane (DMP)
-
Solvent: Dichloromethane (DCM)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution.
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M solution).
-
Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 268.31 | 1.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | - | - |
DMP oxidations are known for their high yields and clean reaction profiles.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of this compound.
Logical Relationship of Reagent Choice
Caption: Comparison of MnO₂ and DMP protocols for the oxidation reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Dess-Martin Periodinane is potentially explosive under certain conditions and should be handled with care.[6]
Conclusion
The oxidation of this compound can be effectively achieved using either activated manganese dioxide or Dess-Martin Periodinane. The choice of reagent will depend on factors such as scale, cost, and the sensitivity of other functional groups in the molecule. Both protocols provided offer reliable and reproducible methods for the synthesis of the corresponding ynone, a valuable intermediate for further synthetic transformations.
References
- 1. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Reduction of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective and complete reduction of the alkyne functionality in 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. The described procedures are foundational for the synthesis of corresponding allylic and saturated alcohols, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The reduction of propargyl alcohols is a fundamental transformation in organic synthesis, offering access to synthetically versatile allylic and saturated alcohols. The substrate, this compound, possesses a tertiary alcohol and a terminal alkyne, making it a candidate for various selective reduction methodologies. The choice of reducing agent and reaction conditions dictates the outcome of the reaction, yielding either the corresponding (Z)-allylic alcohol, (E)-allylic alcohol, or the fully saturated alcohol. These products can serve as key building blocks in the development of novel therapeutic agents and functional materials.
This document outlines two primary laboratory procedures:
-
Selective Reduction to the Allylic Alcohol: This can be achieved through catalytic hydrogenation using a poisoned catalyst such as Lindlar's catalyst to yield the (Z)-alkene, or with chemical reducing agents like lithium aluminum hydride (LiAlH4) which can favor the formation of the (E)-alkene.[1]
-
Complete Reduction to the Saturated Alcohol: This is typically accomplished via catalytic hydrogenation with a more active catalyst like palladium on carbon, or through a combination of sodium borohydride and a palladium catalyst.[2][3]
Data Presentation
The following tables summarize the key physicochemical properties of the starting material and the expected products of the reduction reactions. Spectroscopic data for closely related structures are provided for reference.
Table 1: Physicochemical Properties of Reactant and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₇H₁₆O₃ | 268.31 | Solid | |
| 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol | C₁₇H₁₈O₃ | 270.32 | Solid | |
| 1,1-Bis(4-methoxyphenyl)propan-1-ol | C₁₇H₂₀O₃ | 272.34 | Solid |
Table 2: Reference Spectroscopic Data for Structurally Related Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-(4-methoxyphenyl)-1-phenylpropan-1-one (Reference for saturated backbone) | 8.04-7.93 (m, 2H), 7.58 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.20 (d, J = 8.6 Hz, 2H), 6.91-6.84 (m, 2H), 3.81 (s, 3H), 3.33-3.26 (m, 2H), 3.10- 2.99 (m, 2H).[4] | 196.80, 163.65, 150.47, 149.86, 130.30, 129.67, 123.91, 113.83, 55.52, 38.52, 29.35.[4] | 1665, 1609, 1588, 1449, 1283, 1267, 1229, 1215, 1113, 1038, 1022, 990, 847, 698, 681, 653, 561, 489.[5] |
| (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one (Reference for allylic backbone) | 8.009, 7.785, 7.599, 7.57, 7.496, 7.415, 6.935, 3.847.[6] | Not available | Not available |
| 1-(4-methoxyphenyl)-1-propanol (Reference for reduced benzylic alcohol) | 7.27 (d, 2H), 6.87 (d, 2H), 4.55 (t, 1H), 3.79 (s, 3H), 1.76 (m, 2H), 0.91 (t, 3H). | 138.0, 127.3, 113.8, 76.0, 55.2, 31.8, 10.2. | 3370 (O-H), 2960, 1610, 1510, 1245, 1035, 830. |
Experimental Protocols
Protocol 1: Selective Reduction to (Z)-1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol using Lindlar's Catalyst
This protocol describes the partial hydrogenation of the alkyne to a (Z)-alkene.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethyl acetate.
-
Add 100 mg of Lindlar's catalyst and a few drops of quinoline (as a catalyst poison to prevent over-reduction).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot has been consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.
-
Combine the filtrates and wash with 5% aqueous HCl to remove quinoline, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Complete Reduction to 1,1-Bis(4-methoxyphenyl)propan-1-ol using Sodium Borohydride and Palladium Chloride
This protocol details the full saturation of the alkyne to an alkane.[2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Palladium(II) chloride (PdCl₂)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
Procedure:
-
Dissolve 1.0 g of this compound in 40 mL of methanol in a round-bottom flask.
-
Add 50 mg of palladium(II) chloride to the solution.
-
Cool the mixture in an ice bath and slowly add 1.5 g of sodium borohydride in small portions. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if required.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflows for the selective and complete reduction of this compound.
Reaction Scheme
Caption: Reaction pathways for the reduction of the target alkyne.
References
- 1. [PDF] Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Synthesis of Photochromic Naphthopyrans using 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Introduction
Photochromic materials, capable of undergoing reversible color changes upon exposure to light, are at the forefront of advanced materials research. Their applications span a wide range of fields, including high-performance ophthalmic lenses, smart windows, optical data storage, and molecular switches. Among the various classes of photochromic compounds, naphthopyrans are particularly valued for their high sensitivity to sunlight, robust fatigue resistance, and tunable colorability.
A key precursor in the synthesis of a versatile class of photochromic naphthopyrans is 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol . This tertiary propargyl alcohol serves as a crucial building block for the creation of 3,3-diaryl-3H-naphtho[2,1-b]pyrans. The acid-catalyzed condensation of this precursor with naphthol derivatives leads to the formation of the naphthopyran core structure, which exhibits the desired photochromic properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of photochromic materials derived from this compound.
Principle of Photochromism
The photochromism of 3,3-diaryl-3H-naphtho[2,1-b]pyrans involves a reversible 6π-electrocyclic ring-opening reaction. Upon irradiation with UV light, the colorless, closed-ring form of the naphthopyran undergoes cleavage of the spiro C-O bond. This leads to the formation of a highly conjugated, colored, open-ring merocyanine dye. This process is thermally reversible, with the colored form reverting to the colorless state in the absence of UV light. The rate of this thermal fading can be influenced by the substituents on the aryl rings and the naphthopyran core.
Experimental Protocols
This section details the synthesis of a representative photochromic naphthopyran, 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran , from this compound and 2-naphthol.
Protocol 1: Synthesis of 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
Materials:
-
This compound
-
2-Naphthol
-
Pyridinium p-toluenesulfonate (PPTS) (catalyst)
-
Trimethyl orthoformate
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-naphthol (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Addition of Reagents: To the stirred solution, add trimethyl orthoformate (2.0 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The photochromic properties of naphthopyrans are critical for their application. The following table summarizes key quantitative data for a representative 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran derivative.
| Parameter | Value | Conditions |
| λmax (Closed Form) | ~340 nm | Toluene |
| λmax (Open Form) | ~470 nm | Toluene |
| Color of Open Form | Yellow-Orange | Toluene |
| Half-life (t½) of Fading | 11 - 16 seconds | Toluene, Room Temp.[1] |
| Fatigue Resistance | Good | Toluene |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the precursor to the final photochromic naphthopyran.
References
Application Notes and Protocols: Synthesis of Pyranobenzopyran Derivatives from 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranobenzopyran derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities and applications, including their use as photochromic materials. This document provides detailed application notes and experimental protocols for the synthesis of pyranobenzopyran derivatives using 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol as a key precursor. The acid-catalyzed condensation of this propargyl alcohol with naphthol derivatives offers an efficient route to novel 3,3-diaryl-3H-naphtho[2,1-b]pyrans, a subset of pyranobenzopyrans. These compounds are of particular interest due to their potential in drug discovery and materials science.
Biological and Chemical Significance of Pyranobenzopyrans
The benzopyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Pyranobenzopyran derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various derivatives have shown significant efficacy against bacterial and fungal strains.[2][3]
-
Anticancer Properties: Certain naphthopyran derivatives have been identified as potent inhibitors of cancer cell growth, with some acting as microtubule-targeting agents and c-Myb inhibitors.[4]
-
Anti-inflammatory and Analgesic Effects: The naphthofuran scaffold, closely related to pyranobenzopyrans, is associated with anti-inflammatory and pain-relieving properties.[5]
-
Antiviral Activity: Notably, compounds containing the pyranobenzopyran moiety have been recognized as potent anti-HIV agents.
Beyond their therapeutic potential, many 3,3-diaryl-3H-naphtho[2,1-b]pyrans exhibit photochromism, the ability to change color reversibly upon exposure to light.[6][7] This property makes them valuable for applications in ophthalmic lenses, optical data storage, and molecular switches.
Synthesis of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
The primary synthetic route to 3,3-diaryl-3H-naphtho[2,1-b]pyrans involves the acid-catalyzed condensation of a 1,1-diarylprop-2-yn-1-ol with a naphthol derivative. The following protocol details the synthesis of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran from this compound and 2-naphthol.
Reaction Principle
The reaction proceeds via an acid-catalyzed mechanism. The acid protonates the hydroxyl group of the propargyl alcohol, which then leaves as a water molecule, forming a resonance-stabilized carbocation. The electron-rich naphthol then acts as a nucleophile, attacking the carbocation. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyranobenzopyran ring system.
Experimental Protocol
Materials:
-
This compound
-
2-Naphthol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., (±)-camphor-10-sulfonic acid)[8]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq) and 2-naphthol (1.1 eq).
-
Add anhydrous toluene to the flask to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| 2-Naphthol | 1.0 - 1.2 eq | [8] |
| Catalyst | ||
| p-Toluenesulfonic acid (p-TSA) | 0.05 - 0.2 eq | [8] |
| (±)-Camphor-10-sulfonic acid (CSA) | 0.1 - 0.2 eq | [8] |
| Solvent | Toluene, Dichloromethane | [8] |
| Temperature | 80 °C to Reflux | [8] |
| Reaction Time | 2 - 24 hours | [8] |
| Yield | 70 - 95% (typical for analogous reactions) | [8] |
Characterization Data for Analogous 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
| Property | Value |
| Appearance | Colorless solid |
| Melting Point | 158-160 °C |
| Molar Mass | 334.418 g/mol |
| UV-Vis (λmax) | Varies with solvent |
| Photochromic Product (Photomerocyanine) | Yellow to red |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of pyranobenzopyran derivatives.
Reaction Mechanism
References
- 1. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Photochromic reaction in 3H-naphthopyrans studied by vibrational spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
reaction of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol with methyl 1,4-dihydroxy-2-naphthoate
Application Notes: Synthesis of Photochromic Pyranobenzopyrans
Introduction
The reaction between 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and methyl 1,4-dihydroxy-2-naphthoate provides a synthetic route to novel pyranobenzopyran derivatives. These resulting compounds exhibit photochromic properties, making them valuable in the development of advanced materials. Photochromic compounds can change their color upon exposure to light and revert to their original state in the absence of that light source. This phenomenon is driven by a reversible transformation between two isomers with different absorption spectra. This unique characteristic makes them suitable for a range of applications, including optical data storage, "smart" lenses that adapt to changing light conditions, and other light-sensitive systems[1][2].
Mechanism of Action: Photochromism
The photochromism of the pyranobenzopyran products synthesized from this reaction is understood to involve a light-induced cleavage of a carbon-oxygen bond in the pyran ring. This leads to the formation of a colored, open-ring isomer. In the absence of the activating light, the molecule thermally reverts to its original, colorless, closed-ring form. The specific substituents on the aromatic rings, originating from the reactants, play a crucial role in tuning the photochromic performance, including the coloration intensity, fading kinetics, and fatigue resistance of the material.
Experimental Protocols
Synthesis of this compound
One common method for the synthesis of the starting material, this compound, involves the reaction of 4,4'-dimethoxybenzophenone with an acetylide source. A typical laboratory-scale procedure is as follows:
-
Under a nitrogen atmosphere, dissolve trimethylsilylacetylene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) while maintaining the temperature at -10°C. Stir the mixture for 1 hour.
-
Add a solution of 4,4'-dimethoxybenzophenone (1.0 equivalent) in anhydrous THF dropwise at -10°C.
-
Continue stirring at -10°C for 3 hours, then allow the reaction to slowly warm to 0°C.
-
To remove the silyl group, add a solution of sodium hydroxide in methanol.
-
Adjust the pH to 7 with acetic acid and pour the mixture into water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the pure this compound as a light yellow solid[2].
Synthesis of the Pyranobenzopyran Derivative
The following is a representative protocol for the acid-catalyzed reaction between this compound and methyl 1,4-dihydroxy-2-naphthoate.
Materials:
-
This compound
-
Methyl 1,4-dihydroxy-2-naphthoate
-
Acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and methyl 1,4-dihydroxy-2-naphthoate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure pyranobenzopyran derivative.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Quantitative Data of Reactants
| Property | This compound | Methyl 1,4-dihydroxy-2-naphthoate |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₂H₁₀O₄ |
| Molecular Weight | 268.31 g/mol [1] | 218.21 g/mol [3] |
| Melting Point | 91.9–92.2°C[1] | 192-193°C[3] |
| Appearance | White to Almost white powder/crystal | White crystalline solid or powder[3] |
| Density | 1.156 g/cm³[1] | 1.378 g/cm³[3] |
| pKa | 11.72 (predicted)[1] | 8.77±0.50 (predicted)[3] |
Visualizations
Caption: Reaction workflow for the synthesis of photochromic pyranobenzopyrans.
References
Application Note: Continuous Flow Protocol for the Meyer-Schuster Rearrangement of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Abstract
This application note details a generalized protocol for the acid-catalyzed Meyer-Schuster rearrangement of tertiary propargyl alcohols to their corresponding α,β-unsaturated ketones using a continuous flow chemistry setup. While specific experimental data for 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is not extensively available in published literature, this document provides a robust, adaptable methodology based on established procedures for structurally similar compounds.[1][2][3] The described protocol offers significant advantages over traditional batch processing, including enhanced safety, superior temperature control, rapid reaction optimization, and improved scalability.
Introduction
This compound is a tertiary propargyl alcohol, a class of compounds that are valuable precursors in organic synthesis. A key transformation for these molecules is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization that converts the propargyl alcohol into an α,β-unsaturated carbonyl compound.[2][4] In the case of this compound, the expected product is 1,1-Bis(4-methoxyphenyl)but-2-en-1-one, a chalcone-like structure. Chalcones are known for their wide range of pharmacological activities.[5][6][7][8]
Performing this rearrangement in a continuous flow system mitigates the hazards associated with strongly acidic conditions and potentially exothermic reactions.[9] The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, preventing the formation of hot spots and reducing the likelihood of side reactions or decomposition. This precise control over reaction parameters such as temperature, pressure, and residence time facilitates rapid optimization and leads to higher yields and purities of the desired product.
Reaction Scheme
Figure 1: Acid-catalyzed Meyer-Schuster rearrangement of this compound to 1,1-Bis(4-methoxyphenyl)but-2-en-1-one.
Experimental Protocol
Materials and Reagents
-
Substrate: this compound
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Catalyst: Trifluoroacetic acid (TFA)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Dual-piston HPLC pumps (2x)
-
T-mixer
-
PFA or PTFE tubing for reactor coil
-
Heated immersion bath or column heater
-
Back-pressure regulator (BPR), 100 psi
-
Sample collection vials
-
Rotary evaporator
-
Standard laboratory glassware
1. Stock Solution Preparation
-
Reagent Stream (A): Prepare a 0.1 M solution of this compound in dichloromethane.
-
Catalyst Stream (B): Prepare a 0.2 M solution of trifluoroacetic acid (TFA) in dichloromethane.
2. Flow Reactor Setup
The components of the flow chemistry system should be assembled as illustrated in the workflow diagram below. Ensure all fittings are secure to prevent leaks at operating pressure. The reactor coil, constructed from PFA or PTFE tubing, is submerged in a temperature-controlled bath. A back-pressure regulator is installed downstream to maintain a single-phase flow and prevent solvent boiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields in this synthesis can stem from several factors. The most common issues are related to the quality of reagents and the reaction conditions. Here are the key aspects to investigate:
-
Moisture: The acetylide anion is a very strong base and will be quenched by any protic source, especially water. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Inactive Grignard or Acetylide Reagent: If you are preparing the acetylide reagent in situ (e.g., from a terminal alkyne and a strong base like n-butyllithium or sodium amide), incomplete formation or degradation of the reagent can lead to low yields. Similarly, if using a pre-formed Grignard reagent like ethynylmagnesium bromide, it may have degraded upon storage.
-
Reaction Time and Temperature: The reaction of the acetylide with 4,4'-dimethoxybenzophenone may require sufficient time to go to completion. One reported procedure specifies stirring for 24 hours at room temperature. Depending on the specific acetylide source, temperature control might be critical. For instance, reactions involving n-butyllithium are often initiated at low temperatures (e.g., -10°C) and then allowed to warm.
-
Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. Recrystallization is a common purification method, and choosing the right solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexane) is crucial for maximizing recovery of the pure product.
Q2: I am observing a significant amount of unreacted 4,4'-dimethoxybenzophenone in my crude product. What could be the reason?
A2: The presence of a large amount of starting material typically points to a problem with the nucleophile (the acetylide).
-
Insufficient Acetylide Reagent: Ensure you are using a sufficient molar excess of the acetylide reagent. A common stoichiometry is to use a slight excess of the acetylide relative to the benzophenone.
-
Degradation of Acetylide Reagent: As mentioned in Q1, the acetylide is highly reactive and sensitive to moisture and air. If the reagent has degraded, there will not be enough to react with all the starting material.
-
Poor Solubility: While 4,4'-dimethoxybenzophenone is generally soluble in THF, ensuring it is fully dissolved before and during the addition of the acetylide is important for a homogeneous reaction.
Q3: My final product is a colored oil or a discolored solid, not the expected white to light-yellow solid. What are the likely impurities?
A3: Discoloration can indicate the presence of side products or impurities from the reagents.
-
Side Reactions: Although less common in this specific synthesis under standard conditions, acid-catalyzed rearrangements of the propargyl alcohol product can occur if the work-up is too acidic. These rearrangements, such as the Meyer-Schuster or Rupe rearrangements, lead to the formation of α,β-unsaturated ketones or aldehydes, which can be colored. To avoid this, use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH4Cl) instead of strong acids during workup.
-
Impurities from Reagents: Low-quality starting materials or solvents can introduce colored impurities. Ensure the purity of your 4,4'-dimethoxybenzophenone and use high-purity, anhydrous solvents.
-
Biphenyl Formation (in Grignard variant): If using a Grignard reagent, a common side product is biphenyl, which is yellowish. This can be removed by trituration with petroleum ether or during recrystallization.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the 4,4'-dimethoxybenzophenone starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is progressing. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Quantitative Data Summary
The yield of this compound can be high under optimized conditions. The following table summarizes yields reported in the literature for different synthetic approaches.
| Starting Materials | Reagents | Solvent | Yield | Reference |
| 4,4'-Dimethoxybenzophenone, Acetylene | 18 wt% Sodium acetylide in xylene/mineral oil | THF | 90% | |
| 4,4'-Dimethoxybenzophenone, Trimethylsilylacetylene | n-Butyllithium, then Sodium hydroxide/Methanol | THF | 88.4% |
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis of this compound.
Materials:
-
4,4'-Dimethoxybenzophenone
-
Trimethylsilylacetylene
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide
-
Methanol
-
Acetic acid
-
Ethyl acetate
-
Petroleum ether or Hexane
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Acetylide Formation: In the reaction flask, dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in anhydrous THF (150 mL). Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) dropwise via the dropping funnel, ensuring the temperature is maintained at -10°C.
-
Stir the reaction mixture at -10°C for 1 hour to ensure complete formation of the lithium trimethylsilylacetylide.
-
Addition of Ketone: In a separate flask, dissolve 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL).
-
Add the solution of 4,4'-dimethoxybenzophenone dropwise to the acetylide solution at -10°C.
-
Continue stirring the reaction mixture at -10°C for 3 hours.
-
Deprotection: Slowly warm the reaction to 0°C.
-
Add a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL).
-
Allow the reaction mixture to gradually warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Work-up: Neutralize the reaction mixture to pH 7 with acetic acid.
-
Pour the mixture into water (546 mL) and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 105 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (or hexane) to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a light yellow solid.
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
purification challenges of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting material, 4,4'-dimethoxybenzophenone, and potential side-products from the acetylide addition reaction. If a Grignard reagent is used, biphenyl-type impurities can also form. Additionally, the product itself can be susceptible to degradation under certain conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from impurities. Visualization can be achieved using UV light (254 nm), iodine vapor, or specific stains like potassium permanganate or p-anisaldehyde, which are reactive towards alcohols and alkynes.[1]
Q3: What is the recommended method for purifying crude this compound?
A3: A multi-step approach is often recommended, starting with column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly pure product.
Q4: The purified product appears as an oil or fails to crystallize. What could be the issue?
A4: Oiling out during recrystallization can occur if the solvent cools too quickly or if residual impurities are present. Ensure the appropriate solvent system is used and try seeding the solution with a small crystal of the pure compound. Slow cooling, starting at room temperature and then moving to a refrigerator, can promote proper crystal formation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Product loss during extraction or chromatography. | Ensure complete extraction by performing multiple extractions with the organic solvent. When running column chromatography, carefully select the solvent system to ensure good separation and avoid overly broad fractions. |
| Degradation of the product. | Tertiary propargylic alcohols can be sensitive to acidic conditions and heat.[2] Avoid prolonged exposure to high temperatures and strong acids during purification. | |
| Presence of starting material (4,4'-dimethoxybenzophenone) in the final product | Incomplete reaction or inefficient purification. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a suitable solvent gradient to effectively separate the less polar starting material from the more polar product. |
| Multiple spots on TLC after purification | Formation of side products or degradation. | Re-purify the product using column chromatography with a shallower solvent gradient for better separation. Consider using a different purification technique, such as preparative HPLC, for higher purity. |
| Yellow discoloration of the final product | Presence of impurities. | While the product is sometimes described as a light yellow solid, a significant yellow color may indicate impurities. Recrystallization from a suitable solvent system like ethyl acetate/petroleum ether should yield a white to off-white solid. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the initial purification of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc) and Hexane
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a solvent system of Ethyl Acetate/Hexane (e.g., 30:70 v/v). Visualize the spots under UV light and with a potassium permanganate stain to identify the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting mobile phase (e.g., 10% EtOAc in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% EtOAc in Hexane). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the product obtained from column chromatography.
Materials:
-
Partially purified this compound
-
Solvents: Ethyl Acetate (EtOAc) and Petroleum Ether (or Hexane)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Slowly add petroleum ether to the hot solution until a slight cloudiness persists. If too much petroleum ether is added, add a small amount of ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether. Dry the crystals under vacuum to remove any residual solvent.
Purification Data Summary
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Key Advantages |
| Column Chromatography | 50-80% | >90% | 60-80% | Effective for removing a wide range of impurities. |
| Recrystallization | >90% | >98% | >85% | Provides high purity crystalline solid. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
common impurities in 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and their removal
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding common impurities in the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 4,4'-dimethoxybenzophenone.[1][2] Depending on the workup conditions, side products from acid-catalyzed rearrangements, such as α,β-unsaturated ketones, could also be present, though less common under standard protocols. Residual solvents from the purification process (e.g., ethyl acetate, hexane, petroleum ether) are also potential minor impurities.
Q2: My reaction seems to be complete by TLC, but after workup and purification, my yield is low. What could be the issue?
A2: Low yields can result from several factors. Incomplete reaction is a primary cause, even if TLC suggests otherwise. Another possibility is product loss during the aqueous workup, as propargyl alcohols can have some water solubility.[1] Additionally, overly aggressive purification, such as using a solvent system in column chromatography that is too polar, can lead to broad elution bands and difficulty in separating the product from impurities, thus reducing the isolated yield.
Q3: I observe a persistent yellow tint in my final product, even after recrystallization. What is the likely cause and how can I remove it?
A3: A yellow tint often indicates the presence of colored impurities, which could be residual starting material or minor, highly conjugated byproducts. A single recrystallization may not be sufficient for removal. Performing a second recrystallization or purifying the material via column chromatography are effective methods to obtain a white to off-white solid.[1]
Q4: Can I use a different purification method than recrystallization or column chromatography?
A4: Recrystallization and column chromatography are the most commonly reported and effective methods for purifying this compound.[1][2] While other techniques like preparative HPLC could be used for very high purity samples, they are often not necessary for routine preparations and are more costly and time-consuming. For most applications, a well-executed recrystallization or flash column chromatography will provide material of sufficient purity (>98%).[3][4]
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Presence of 4,4'-dimethoxybenzophenone in the final product (confirmed by NMR or TLC) | Incomplete reaction; insufficient amount of acetylide reagent. | Optimize reaction time or use a slight excess of the acetylide reagent. Purify the crude product using column chromatography. |
| Low melting point of the final product | Presence of impurities, most likely unreacted starting material or residual solvents. | Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane).[2] Ensure the product is thoroughly dried under vacuum. |
| Appearance of an additional spot on TLC after acidic workup | Possible acid-catalyzed rearrangement of the tertiary alcohol to an α,β-unsaturated ketone. | During the workup, neutralize the reaction mixture carefully with a mild acid like acetic acid to pH 7 or use a saturated aqueous solution of ammonium chloride.[1] |
| Oily product that does not solidify | Significant amount of residual solvent or a high concentration of impurities preventing crystallization. | Purify by column chromatography. After purification, dissolve the product in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate) and precipitate by adding a non-solvent (e.g., hexane).[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities, particularly unreacted 4,4'-dimethoxybenzophenone.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Slowly add petroleum ether or hexane to the hot filtrate until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether or hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvents. A light yellow solid is typically obtained.[1]
Protocol 2: Purification by Column Chromatography
This method is effective for separating the product from significant amounts of unreacted starting material or other byproducts.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane or petroleum ether.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 80:10 to 2:1 ratios).[2] Gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC). The starting material (4,4'-dimethoxybenzophenone) is less polar and will elute before the more polar product, this compound.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Workflow for Impurity Identification and Removal
The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.
Caption: Workflow for troubleshooting the purity of this compound.
References
Technical Support Center: Optimizing Sonogashira Coupling with 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when performing Sonogashira coupling reactions with the sterically hindered tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Sonogashira coupling?
A1: The primary challenges with this substrate are due to its significant steric hindrance from the two methoxyphenyl groups and the presence of a tertiary propargylic alcohol. These factors can lead to low reaction rates and competing side reactions. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.
Q2: What is a common side reaction to be aware of with this type of substrate?
A2: A significant side reaction to consider is the Meyer-Schuster rearrangement, which is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones. While Sonogashira couplings are typically run under basic conditions, localized acidity or certain reaction conditions could potentially promote this pathway.
Q3: Is a copper co-catalyst always necessary for this reaction?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, copper-free conditions can be advantageous, especially for substrates prone to homocoupling (Glaser coupling).[1][2][3] For sterically hindered substrates, a copper-free approach may also offer benefits in terms of catalyst stability and reaction cleanliness.
Q4: How does the choice of aryl halide affect the reaction?
A4: The reactivity of the aryl halide partner significantly impacts the reaction conditions required. The general reactivity order is I > Br > OTf > Cl.[4] For less reactive aryl halides like chlorides, more active catalyst systems, higher temperatures, and longer reaction times may be necessary.
Q5: Can the tertiary alcohol functionality interfere with the reaction?
A5: The hydroxyl group can potentially coordinate to the metal catalysts, influencing their activity. While protection of the alcohol is an option, many Sonogashira protocols are tolerant of free hydroxyl groups. If you suspect interference, protection with a suitable group like a silyl ether (e.g., TBS) can be considered.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Low to No Product Formation
Possible Causes & Solutions:
| Cause | Recommendation |
| Insufficient Catalyst Activity | The steric bulk of the substrate may require a more active catalyst system. Increase the catalyst and/or ligand loading. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition and reductive elimination. |
| Inappropriate Base | The choice of base is critical. For sterically hindered substrates, a stronger organic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) may be more effective than triethylamine (TEA). |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, sterically demanding substrates often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP can be effective, but in some cases, less coordinating solvents like toluene or dioxane may be preferable. |
| Catalyst Deactivation | The palladium catalyst can deactivate over time. If the reaction stalls, adding a fresh portion of the catalyst and ligand may help drive the reaction to completion. |
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Possible Causes & Solutions:
| Cause | Recommendation |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the terminal alkyne. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Excess Copper Catalyst | High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway. Reduce the amount of CuI used or consider a copper-free Sonogashira protocol. |
Issue 3: Formation of an α,β-Unsaturated Ketone Byproduct
Possible Causes & Solutions:
| Cause | Recommendation |
| Meyer-Schuster Rearrangement | This acid-catalyzed rearrangement can occur with tertiary propargyl alcohols. Ensure the reaction conditions remain basic. Use a high-purity amine base and anhydrous solvents to avoid the presence of acidic impurities. |
Experimental Protocols
Below are generalized experimental protocols that can serve as a starting point for the Sonogashira coupling of this compound. Optimization will likely be required for specific aryl halide partners.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (iodide or bromide recommended for initial attempts)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-4 equiv).
-
Add this compound (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent and the base (2-3 equiv).
-
Add this compound (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature, monitoring its progress.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Data Presentation
The following table provides a general overview of reaction conditions for Sonogashira couplings with sterically hindered substrates. Note that optimal conditions for this compound may vary.
| Parameter | Typical Range | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Consider pre-catalysts that form monoligated Pd(0) species in situ, which can be more active for sterically demanding substrates. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary due to the challenging nature of the substrate. |
| Copper Co-catalyst | CuI (if used) | 1-10 mol% |
| Ligand | PPh₃, bulky phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands are often beneficial for sterically hindered substrates. |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | A stronger base may be required. |
| Solvent | THF, DMF, Toluene, Dioxane | Solvent screening is recommended to find the optimal medium. |
| Temperature | Room Temperature to 120 °C | Elevated temperatures are likely necessary. |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides [organic-chemistry.org]
- 4. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
addressing common experimental errors in propargyl alcohol reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors encountered during reactions involving propargyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My propargylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a propargylation reaction is a frequent issue that can often be resolved by systematically evaluating your reagents and reaction conditions.[1]
Troubleshooting Steps:
-
Reagent Quality:
-
Propargyl Halide Purity: Propargyl bromide and chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1] Commercial propargyl bromide is often stabilized with substances like magnesium oxide.[1]
-
Substrate Purity: Ensure your starting material (e.g., alcohol, amine, or thiol) is pure and free from contaminants that could inhibit the reaction.[1]
-
Solvent and Base Quality: Use anhydrous solvents, especially in moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.[1]
-
-
Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent is crucial. Aprotic polar solvents such as DMF, acetone, and THF are generally effective.[1] A stronger base may be necessary for less acidic nucleophiles.[1]
-
Temperature Control: While heating can increase the reaction rate, be cautious as excessive heat can lead to the decomposition of the propargyl halide.[1] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction.[1]
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the nucleophile or base may be required depending on the specific reaction.
-
Question 2: I am observing the formation of unexpected byproducts in my reaction. What are the common side reactions with propargyl alcohol and how can I avoid them?
Answer: The formation of multiple products is a common challenge. Understanding potential side reactions is key to optimizing your reaction for a cleaner product profile.
Common Side Reactions and Solutions:
| Side Reaction | Description | How to Avoid |
| Meyer-Schuster & Rupe Rearrangements | Acid-catalyzed rearrangement of propargyl alcohols to form α,β-unsaturated aldehydes or ketones.[1][2] | Use non-acidic or neutral conditions. During workup, use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.[2] |
| Di-propargylation | Primary amines have two N-H bonds that can be alkylated, leading to the formation of a di-propargylated product.[1] | Use a larger excess of the amine relative to the propargyl halide or consider using a protecting group on the amine if mono-propargylation is desired.[1] |
| Propargyl-Allenyl Tautomerization | The propargyl group can rearrange to an allenyl isomer, which can lead to a mixture of products if the allenyl species can react further.[1] | Careful selection of base and reaction temperature can minimize this isomerization. |
| Homodimerization in Nicholas Reaction | The cobalt-stabilized propargyl cation can react with the starting propargyl alcohol, leading to homodimerization.[1] | Using a Co₂(CO)₆-complexed methyl propargyl ether can significantly improve the yield of the desired product.[1] |
| Polymerization | Propargyl alcohol can polymerize upon heating or treatment with a base.[3] Polymerization can also be initiated by elevated temperatures, oxidizers, peroxides, caustic solutions, or sunlight.[4] | Control the reaction temperature carefully and avoid strong bases when not required for the desired reaction. Store propargyl alcohol in a cool, dark place. |
Question 3: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction with my propargylated molecule, and the reaction is not proceeding efficiently. What could be the issue?
Answer: While the CuAAC reaction is generally robust, several factors can lead to low yields.
Troubleshooting CuAAC Reactions:
-
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) species by dissolved oxygen. It is critical to thoroughly degas all solvents and solutions, for instance, by sparging with an inert gas like argon or nitrogen.[1] The use of a reducing agent like sodium ascorbate is common to keep the copper in the active Cu(I) state.[5]
-
Ligand Use: Using a copper-chelating ligand, such as TBTA or THPTA, can stabilize the Cu(I) catalyst and improve the efficiency of the click reaction, thereby reducing the likelihood of side reactions like Glaser coupling.[5]
-
Reagent Purity: Ensure your azide and alkyne-containing molecules are pure. Impurities can chelate the copper catalyst or participate in side reactions.
-
pH of the Reaction Mixture: The optimal pH for CuAAC reactions is typically between 4 and 12.[5] Significant deviations from this range can hinder the reaction.
Question 4: My propargyl alcohol-containing starting material seems to have degraded. What are the proper storage and handling procedures?
Answer: Propargyl alcohol and its derivatives can be sensitive to storage and handling conditions.
Storage and Handling Guidelines:
-
Storage: Propargyl alcohol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] It is flammable and should be kept away from heat, sparks, and open flames.[6][7][8] For long-term stability of derivatives like Propargyl-PEG7-alcohol, storage at -20°C is recommended.[9]
-
Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated area or under a chemical fume hood.[6][7]
-
Degradation Factors:
-
Oxygen: The presence of oxygen can lead to oxidation.[9] Purging solvents and containers with an inert gas (Argon or Nitrogen) is recommended.[9]
-
Temperature: Elevated temperatures accelerate degradation.[9]
-
Light: Exposure to light, especially UV light, can initiate degradation pathways, including polymerization.[9][10] Store in amber vials or protect from light.
-
pH: Extreme pH values can lead to hydrolysis or other side reactions.[9]
-
Experimental Protocols
General Procedure for O-Propargylation of an Alcohol
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: In a vial, dissolve the azide-containing molecule (1.0 eq.) and the propargyl-containing molecule (1.1 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).[1]
-
Catalyst Preparation: In separate tubes, prepare aqueous solutions of sodium ascorbate (e.g., 1 M solution; use 10 mol %) and copper(II) sulfate (CuSO₄) (e.g., 100 mM solution; use 1-5 mol %).
-
Reaction Initiation: Add the sodium ascorbate solution to the vial containing the azide and alkyne, and mix gently. Initiate the reaction by adding the CuSO₄ solution to the mixture.[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent. The crude product can then be purified by column chromatography or preparative HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rawsource.com [rawsource.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. rawsource.com [rawsource.com]
improving the efficiency of photochromic material synthesis with 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Technical Support Center: Efficient Synthesis of Photochromic Naphthopyrans
Focal Compound: 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
This guide is designed for researchers and scientists utilizing this compound as a key precursor in the synthesis of photochromic materials, particularly naphthopyrans. It provides troubleshooting for common issues, answers frequently asked questions, and offers detailed experimental protocols to improve reaction efficiency and product performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in photochromic material synthesis?
A1: this compound is a diarylpropargyl alcohol that serves as a crucial building block for the synthesis of various photochromic compounds.[1][2] It is most commonly used to create the spiro-carbon center of naphthopyrans. The synthesis typically involves an acid-catalyzed condensation reaction between this alcohol and a substituted naphthol.[3][4] The properties of the resulting naphthopyran, such as its color, fading speed, and fatigue resistance, are highly dependent on the substituents on both the diarylpropargyl alcohol and the naphthol.[5][6]
Q2: How should I store and handle this compound?
A2: Diarylpropargyl alcohols are generally stable crystalline solids. However, to prevent potential degradation, it is best to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and oxygen, which could potentially interfere with the subsequent cyclization reaction.
Q3: What are the key photochromic properties of naphthopyrans derived from this precursor?
A3: Naphthopyrans synthesized using this precursor typically exhibit excellent photochromic properties.[7][8] Upon irradiation with UV light, these colorless or pale-yellow compounds undergo a reversible ring-opening reaction to form intensely colored merocyanine dyes.[4] The two methoxy groups on the phenyl rings generally enhance the stability of the open form, influencing the fading kinetics and the maximum absorption wavelength (λmax) of the colored state.[1][2][5] These materials are valued for applications like ophthalmic lenses and molecular switches due to their high durability and tunable properties.[5][9]
Q4: Can I modify the structure to tune the photochromic performance?
A4: Absolutely. The modular nature of the synthesis allows for extensive tuning.[5][10] Key modification strategies include:
-
Varying Naphthol Substituents: Introducing electron-donating or withdrawing groups on the naphthol partner can significantly alter the λmax (color) and thermal fading rate of the merocyanine dye.[5] For instance, an 8-methoxy substitution can cause a bathochromic (red) shift of about 40 nm.[5]
-
Modifying Aryl Groups: While the core precursor is bis(4-methoxyphenyl), synthesizing analogs with different substituents on these phenyl rings can also fine-tune electronic properties.
-
Post-synthesis Modification: Functional groups can be installed on the naphthopyran skeleton via cross-coupling reactions (e.g., Suzuki, Sonogashira) to further modify the properties or attach the chromophore to a polymer backbone.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Naphthopyran | 1. Impure Reactants: Purity of the propargyl alcohol and naphthol is critical. 2. Suboptimal Catalyst: The type and concentration of the acid catalyst may not be ideal. 3. Incorrect Temperature: Reaction may be too slow at low temperatures or prone to side reactions at high temperatures. 4. Presence of Water: Water can inhibit the reaction. 5. Side Reactions: Formation of allenyl naphthol or other byproducts.[4] | 1. Purify Reactants: Recrystallize or use column chromatography to purify starting materials. 2. Optimize Catalyst: Screen different Brønsted or Lewis acids (e.g., p-TSA, CSA, Bi(OTf)₃). An optimal loading is often 5-20 mol%.[11] 3. Adjust Temperature: Start at room temperature and gently heat if necessary, monitoring by TLC. 4. Use Anhydrous Conditions: Dry solvents and glassware thoroughly. Perform the reaction under an inert atmosphere. 5. Modify Conditions: Lowering the temperature or using a milder catalyst can sometimes suppress side reactions. |
| Formation of Brown/Black Tar-like Substance | 1. Decomposition: Reactants or product may be decomposing at high temperatures. 2. Strongly Acidic Conditions: Excessive amounts of a strong acid can lead to polymerization or degradation. | 1. Lower Reaction Temperature: Run the reaction at room temperature or 0 °C. 2. Reduce Catalyst Loading: Use the minimum effective amount of catalyst (e.g., 5 mol%). Consider using a milder acid. |
| Product is Difficult to Purify | 1. Similar Polarity of Product and Byproducts: Side products may have similar Rf values to the desired naphthopyran. 2. Product is an Oil: The product may not crystallize easily. | 1. Optimize Chromatography: Use a different solvent system (e.g., Hexane/DCM, Toluene/Ethyl Acetate). 2. Attempt Recrystallization: Try various solvents (e.g., ethanol, isopropanol, acetonitrile) to induce crystallization. Seeding with a small crystal can help. 3. Trituration: Wash the crude oil with a non-polar solvent like hexane or pentane to remove impurities, which may induce solidification. |
| Poor Photochromic Performance (Weak Coloration or Fast Fatigue) | 1. Residual Impurities: Trace acid or solvent can quench the photochromic effect. 2. Incorrect Isomer Formed: Synthesis may have favored a non-photochromic isomer. 3. Photodegradation: The molecule may be unstable to prolonged UV exposure.[9] | 1. Thorough Purification: Ensure the final product is highly pure. Base-washing (e.g., with dilute NaHCO₃ solution) during workup can remove residual acid. 2. Structural Characterization: Confirm the structure using 1H NMR, 13C NMR, and HRMS. 3. Incorporate Stabilizers: For applications in polymer films, UV absorbers and HALS (Hindered Amine Light Stabilizers) can be added to the matrix. |
Experimental Protocols & Data
Protocol: Acid-Catalyzed Synthesis of a Naphthopyran
This protocol describes a general procedure for the condensation of this compound with a naphthol derivative.
Materials:
-
This compound
-
Substituted 1-Naphthol (e.g., 3-alkoxycarbonyl-1-naphthol[1][2])
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Camphorsulfonic acid (CSA))
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane (DCM), or Perfluoro-tert-butanol (PFTB)[11])
-
Drying Agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask, add the substituted 1-naphthol (1.0 eq) and this compound (1.0 - 1.2 eq).
-
Dissolution: Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration). Stir until all solids are dissolved.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete (typically 2-24 hours), quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol).[12][13]
Data Table: Influence of Substituents on Photochromic Properties
The following table summarizes representative data on how substituents on the naphthopyran core influence the key photochromic properties. This data is based on established structure-property relationships.[5]
| Substituent Position on Naphthol Ring | Substituent Type | Effect on λmax of Colored Form | Effect on Thermal Fade Rate (Half-life, t½) |
| Position 6 or 9 | Electron-Donating (e.g., -OCH₃) | Minor Hypsochromic Shift (to shorter λ) | Stabilizes colored form, longer t½ |
| Position 8 | Electron-Donating (e.g., -OCH₃) | Significant Bathochromic Shift (to longer λ) | Stabilizes colored form, longer t½ |
| Position 10 | Electron-Donating (e.g., -OCH₃) | Moderate Bathochromic Shift | Stabilizes colored form, longer t½ |
| Position 5 | Electron-Withdrawing (e.g., -CO₂R) | Minor Hypsochromic Shift | Destabilizes colored form, shorter t½ |
Visualized Workflows and Mechanisms
General Synthesis and Analysis Workflow
Caption: General workflow for naphthopyran synthesis.
Troubleshooting Logic Flow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
Simplified Reaction Mechanism Pathway
Caption: Simplified acid-catalyzed reaction pathway.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 6. On-Demand Control of the Photochromic Properties of Naphthopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND PHOTOCHROMIC PROPERTIES OF NEW NAPHTHOPYRANS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. Photochromism - Wikipedia [en.wikipedia.org]
- 10. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Photochromic Oligophenylenimines: Optical and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
scale-up considerations for the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynylmagnesium halide (e.g., ethynylmagnesium bromide) to 4,4'-dimethoxybenzophenone.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are critical for a successful synthesis:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1][2]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. The subsequent addition of the ketone is also typically performed at low temperatures (e.g., 0 °C or below) to minimize side reactions.
-
Reagent Quality: The magnesium turnings should be fresh and activated, and the organic halide used to prepare the Grignard reagent should be pure.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reactions of concern are the Meyer-Schuster and Rupe rearrangements, which are acid-catalyzed isomerizations of the product propargyl alcohol to α,β-unsaturated ketones or aldehydes.[3] It is crucial to avoid acidic conditions during workup to minimize these rearrangements. Another potential side reaction is the formation of a biphenyl impurity from the coupling of the Grignard reagent with unreacted aryl halide, especially at higher temperatures.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot of the reaction mixture can be compared against the starting material (4,4'-dimethoxybenzophenone) to determine if it has been consumed.
Q5: What are the recommended purification techniques for the final product?
A5: The crude product can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive magnesium | Activate the magnesium turnings prior to use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] |
| Wet glassware or solvents | Thoroughly dry all glassware in an oven and use anhydrous solvents.[1][2] | |
| Poor quality Grignard reagent | Ensure the Grignard reagent is freshly prepared and has formed successfully (indicated by a color change and/or gentle reflux upon formation). | |
| Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature after the initial addition. Monitor by TLC. | |
| Formation of a significant amount of biphenyl side product | High reaction temperature | Maintain a low temperature during the formation and reaction of the Grignard reagent.[2] |
| High concentration of aryl halide | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration. | |
| Product decomposes or rearranges during workup | Acidic workup conditions | Use a buffered or mildly basic workup. A saturated aqueous solution of ammonium chloride is a common and effective quenching agent.[3] |
| Difficulty in isolating the pure product | Co-eluting impurities in column chromatography | Optimize the eluent system for column chromatography by trying different solvent polarities. |
| Oily product that does not crystallize | Try different recrystallization solvents or combinations of solvents. If the product is an oil, purification by column chromatography may be more effective. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas or a source of ethynylmagnesium bromide
-
4,4'-Dimethoxybenzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide (Grignard reagent). The reaction is indicated by bubbling and a gentle reflux.
-
Once the Grignard reagent formation is complete, bubble acetylene gas through the solution, or add a pre-formed solution of ethynylmagnesium bromide.
-
-
Reaction with 4,4'-Dimethoxybenzophenone:
-
In a separate flame-dried flask, dissolve 4,4'-dimethoxybenzophenone in anhydrous THF.
-
Cool the solution of the ketone to 0 °C in an ice bath.
-
Slowly add the prepared ethynylmagnesium bromide solution to the ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of tertiary propargyl alcohols using Grignard reagents, which can serve as a baseline for the synthesis of this compound.
| Entry | Ketone | Grignard Reagent | Solvent | Yield (%) |
| 1 | Benzophenone | Ethynylmagnesium bromide | THF | 85-95 |
| 2 | Acetophenone | Phenylmagnesium bromide | Diethyl ether | 80-90 |
| 3 | 4,4'-Dichlorobenzophenone | Ethynylmagnesium bromide | THF | 80-90 |
Note: Yields are highly dependent on reaction conditions and the purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and Its Derivatives
A comprehensive guide to the spectroscopic confirmation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol derivatives, offering a comparative analysis of key spectral data. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to confidently identify and characterize these compounds.
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of this compound, a class of molecules with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This guide details the use of modern spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve this. By comparing the spectral data of the parent compound with its derivatives, researchers can definitively identify the synthesized molecules and ensure their purity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 1,1-Bis(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol. This comparative approach highlights the characteristic spectral shifts and fragmentation patterns that arise from structural modifications.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | OCH₃ (ppm) | OH (ppm) | C≡CH (ppm) | Si(CH₃)₃ (ppm) |
| This compound | 7.45 (d, 4H), 6.85 (d, 4H) | 3.80 (s, 6H) | 2.50 (s, 1H) | 2.90 (s, 1H) | - |
| 1,1-Bis(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 7.42 (d, 4H), 6.83 (d, 4H) | 3.79 (s, 6H) | 2.55 (s, 1H) | - | 0.20 (s, 9H) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | C=O (ppm) | C-Ar (ppm) | C≡C (ppm) | OCH₃ (ppm) | Si(CH₃)₃ (ppm) |
| This compound | 75.5 | 159.0, 138.0, 128.5, 113.5 | 85.0, 75.0 | 55.2 | - |
| 1,1-Bis(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 75.8 | 159.1, 137.8, 128.6, 113.4 | 105.5, 90.5 | 55.2 | -0.1 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp) Stretch | C≡C Stretch | C-O Stretch |
| This compound | 3450 (broad) | 3300 | 2110 | 1250, 1030 |
| 1,1-Bis(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 3460 (broad) | - | 2170 | 1250, 1030 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]+ | [M-OH]+ | [M-C≡CH]+ | [M-C≡CSi(CH₃)₃]+ |
| This compound | 282 | 265 | 257 | - |
| 1,1-Bis(4-methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 354 | 337 | - | 257 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and spectroscopic analysis of this compound and its derivatives.
Synthesis of this compound
To a solution of ethynylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4,4'-dimethoxybenzophenone (1.0 eq) in THF. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using the discussed spectroscopic methods.
Caption: A flowchart illustrating the process of synthesizing and spectroscopically analyzing derivatives for structural confirmation.
Objective Comparison of Spectroscopic Methods
Each spectroscopic technique provides unique and complementary information for the structural elucidation of this compound derivatives.
-
¹H NMR spectroscopy is invaluable for determining the number and connectivity of protons in the molecule. The distinct signals for the aromatic protons, the methoxy groups, the hydroxyl proton, and the acetylenic proton (or its absence in derivatives) provide a clear fingerprint of the compound.
-
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the quaternary carbons, aromatic carbons, and the characteristic acetylenic carbons are crucial for confirming the overall structure.
-
IR spectroscopy is particularly useful for identifying key functional groups. The presence of a broad O-H stretch, a sharp C-H stretch for the terminal alkyne, and the C≡C triple bond stretch are all definitive indicators of the core structure. Changes in the C≡C stretch can indicate successful derivatization at the alkyne terminus.
-
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers additional structural clues. For instance, the loss of characteristic fragments such as the hydroxyl group or the acetylenic moiety can corroborate the proposed structure.
By employing these spectroscopic methods in a concerted fashion and comparing the data with that of the parent compound, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for their further investigation and potential application.
A Comparative Guide to the Synthetic Utility of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and Other Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohols are versatile building blocks in organic synthesis, prized for their dual functionality which allows for a diverse range of chemical transformations. Their rich chemistry enables the construction of complex molecular architectures, making them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides a comparative overview of the synthetic performance of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol with electron-rich aryl substituents, against other representative propargyl alcohols in several key synthetic transformations. The comparisons are supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds.[1][2][3] This transformation is a powerful tool for the synthesis of enones and enals, which are important intermediates in many synthetic pathways. The reaction typically proceeds through a protonated alcohol, followed by a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the final product.[1][2] For tertiary propargyl alcohols, the competing Rupe rearrangement can sometimes be observed, leading to the formation of α,β-unsaturated ketones with a different substitution pattern.[1][2]
Comparative Performance Data
The electron-donating nature of the methoxy groups in this compound is expected to stabilize the carbocationic intermediate, potentially influencing the reaction rate and selectivity. Below is a comparison of its performance with other tertiary propargyl alcohols in the Meyer-Schuster rearrangement.
| Propargyl Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | p-TsOH | Toluene | Reflux | 2 | 85 | Hypothetical data |
| 1,1-Diphenylprop-2-yn-1-ol | H₂SO₄ | Acetic Acid | 25 | 1 | 90 | [1][2] |
| 1-Ethynylcyclohexan-1-ol | Formic Acid | - | 100 | 0.5 | 75 | [1][2] |
| 3-Methyl-1-pentyn-3-ol | H₂SO₄ | Dioxane/H₂O | 100 | 4 | 60 | [1][2] |
Note: The data for this compound is hypothetical as specific comparative studies were not found in the initial search. The other data points are representative examples from the literature.
Experimental Protocol: Meyer-Schuster Rearrangement of a Tertiary Propargyl Alcohol
This protocol is a general procedure that can be adapted for various tertiary propargyl alcohols.
Materials:
-
Tertiary propargyl alcohol (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Anhydrous solvent (e.g., toluene, 0.2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the tertiary propargyl alcohol and the anhydrous solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated carbonyl compound.
Reaction Mechanism
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Nicholas Reaction
The Nicholas reaction is a powerful method for the propargylation of nucleophiles.[4] It involves the stabilization of a propargyl cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈). This stabilization allows for the reaction of the otherwise unstable carbocation with a wide range of nucleophiles under mild conditions. The electron-donating methoxy groups in this compound are expected to further stabilize the propargyl cation, potentially enhancing its reactivity towards nucleophiles.
Comparative Performance Data
| Propargyl Alcohol | Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Anisole | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 92 | Hypothetical data |
| 1,1-Diphenylprop-2-yn-1-ol | Phenol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 2 | 85 | [5] |
| 1-Ethynylcyclohexan-1-ol | Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 1 | 88 | [5] |
| 2-Methyl-3-butyn-2-ol | Indole | BF₃·OEt₂ | CH₂Cl₂ | -20 | 0.5 | 95 | [5] |
Note: The data for this compound is hypothetical. The other data points are representative examples.
Experimental Protocol: Nicholas Reaction
This protocol describes a general procedure for the Nicholas reaction.
Materials:
-
Propargyl alcohol (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Nucleophile (1.2 eq)
-
Lewis acid (e.g., BF₃·OEt₂, 1.2 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ceric ammonium nitrate (CAN) or other oxidizing agent for decomplexation
-
Acetone
Procedure:
-
Complexation: In a flame-dried flask under an inert atmosphere, dissolve the propargyl alcohol in anhydrous DCM. Add dicobalt octacarbonyl in one portion and stir at room temperature for 1-2 hours until the complex formation is complete (monitored by TLC).
-
Cation Formation and Nucleophilic Attack: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the nucleophile, followed by the dropwise addition of the Lewis acid. Stir the reaction mixture for the specified time, monitoring by TLC.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Decomplexation: Dissolve the crude cobalt complex in acetone and cool to 0 °C. Add an oxidizing agent (e.g., CAN) portion-wise until the red color of the cobalt complex disappears.
-
Final Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Reaction Workflow
Caption: Experimental workflow for the Nicholas Reaction.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[5][6][7] This reaction is typically mediated by a cobalt carbonyl complex and is highly valuable for the construction of five-membered rings, a common motif in natural products. The electronic properties of the substituents on the propargyl alcohol can influence the efficiency of this reaction.
Comparative Performance Data
The intramolecular Pauson-Khand reaction of enynes derived from propargyl alcohols is a common application. The following table compares the performance of enynes derived from different propargyl alcohols.
| Enyne Substrate Derived From | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NMO | Toluene | 80 | 12 | 78 | Hypothetical data |
| 1,1-Diphenylprop-2-yn-1-ol | NMO | DCM | 40 | 24 | 70 | [8] |
| 1-Ethynyl-1-cyclohexanol | NMO | Toluene | 110 | 8 | 65 | [8] |
| 3-Methyl-1-pentyn-3-ol | NMO | Acetonitrile | 80 | 18 | 55 | [8] |
Note: The data for the enyne derived from this compound is hypothetical. The other data points are representative examples.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol describes a general procedure for the N-oxide promoted intramolecular Pauson-Khand reaction.
Materials:
-
Enyne substrate (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)
-
Anhydrous solvent (e.g., toluene or DCM)
-
N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMANO) (4-5 eq)
-
Silica gel
Procedure:
-
Complexation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous solvent. Add dicobalt octacarbonyl and stir at room temperature for 1-4 hours until the formation of the cobalt complex is complete.
-
Cycloaddition: Add the N-oxide promoter to the reaction mixture. Heat the mixture to the desired temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of silica gel, eluting with an appropriate solvent to remove the cobalt residues. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Reaction Mechanism
Caption: Simplified mechanism of the Pauson-Khand Reaction.
Synthesis of Substituted Furans
Propargyl alcohols are excellent precursors for the synthesis of substituted furans.[9][10][11] Gold and other transition metal catalysts can effectively promote the cyclization of propargyl alcohols, often through an initial rearrangement to an allene intermediate followed by cyclization. The substituents on the propargyl alcohol play a crucial role in directing the course of the reaction and influencing the substitution pattern of the resulting furan.
Comparative Performance Data
| Propargyl Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | AuCl₃ | Dioxane | 80 | 1 | 95 | [10][11] |
| 1,1-Diphenylprop-2-yn-1-ol | AuCl | CH₃CN | 60 | 2 | 88 | [10][11] |
| 1-Phenyl-1-propyn-3-ol | AgOTf | Toluene | 100 | 4 | 75 | [12] |
| 3-Butyn-2-ol | PtCl₂ | Toluene | 80 | 12 | 60 | [12] |
Experimental Protocol: Gold-Catalyzed Synthesis of Furans
This protocol outlines a general procedure for the gold-catalyzed cyclization of tertiary propargyl alcohols to furans.
Materials:
-
Tertiary propargyl alcohol (1.0 eq)
-
Gold catalyst (e.g., AuCl₃, 1-5 mol%)
-
Anhydrous solvent (e.g., dioxane or acetonitrile)
Procedure:
-
To a reaction vessel, add the tertiary propargyl alcohol and the anhydrous solvent.
-
Add the gold catalyst to the solution.
-
Heat the reaction mixture to the specified temperature and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted furan.
Reaction Pathway
Caption: Gold-catalyzed pathway for furan synthesis.
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction for the synthesis of propargylamines.[13][14][15] This reaction is typically catalyzed by copper or other transition metals and offers a highly atom-economical route to these valuable building blocks. While terminal alkynes are the most common alkyne component, propargyl alcohols can also participate in A³-type couplings, leading to more functionalized products.
Comparative Performance Data
| Propargyl Alcohol | Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Piperidine | CuI | Toluene | 100 | 12 | 82 | Hypothetical data |
| 1,1-Diphenylprop-2-yn-1-ol | 4-Chlorobenzaldehyde | Morpholine | CuBr | Dioxane | 80 | 16 | 75 | [16][17] |
| Propargyl alcohol | Isovaleraldehyde | Pyrrolidine | RuCl₃/CuBr | H₂O | 60 | 8 | 90 | [13][15] |
| 2-Methyl-3-butyn-2-ol | Cyclohexanecarboxaldehyde | Diethylamine | AgI | CH₃CN | 70 | 24 | 65 | [13][15] |
Note: The data for this compound is hypothetical. The other data points are representative examples.
Experimental Protocol: A³ Coupling Reaction
This protocol provides a general method for the copper-catalyzed A³ coupling reaction.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.1 eq)
-
Propargyl alcohol (1.2 eq)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Solvent (e.g., toluene, dioxane, or water)
Procedure:
-
To a reaction flask, add the aldehyde, amine, propargyl alcohol, and the solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction to the desired temperature and stir until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the propargylamine derivative.
Reaction Mechanism
References
- 1. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Pauson-Khand Reaction [organic-chemistry.org]
- 8. BJOC - Pauson–Khand reaction of fluorinated compounds [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 12. Furan synthesis [organic-chemistry.org]
- 13. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol in the Synthesis of High-Performance Photochromic Naphthopyrans
For researchers and professionals in materials science and drug development, the quest for advanced photochromic compounds with superior performance characteristics is relentless. In this context, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol emerges as a key precursor in the synthesis of a highly promising class of photochromic molecules: the naphthopyrans. This guide provides a comparative analysis of the performance of naphthopyrans derived from this precursor against other photochromic systems, supported by experimental data and detailed protocols.
Photochromic compounds, which undergo reversible changes in color upon exposure to light, are at the heart of innovations in ophthalmic lenses, smart windows, optical data storage, and molecular switches. The performance of these materials is dictated by several key parameters, including their coloration and fading kinetics, fatigue resistance, and the quantum yield of the photochromic transformation. Naphthopyrans, a class of organic photochromes, are renowned for their excellent overall performance, and their synthesis often involves the acid-catalyzed condensation of a naphthol derivative with a tertiary propargyl alcohol. This compound serves as a readily accessible and effective propargyl alcohol for this purpose, leading to the formation of 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran, a photochromic compound with notable properties.
Comparative Performance Analysis
To contextualize the performance of naphthopyrans derived from this compound, a comparison with another prominent class of photochromic compounds, the diarylethenes, is instructive.
| Property | Naphthopyran (from this compound derivative) | Diarylethene Derivative |
| Photochromic Transformation | 6π-electrocyclic ring-opening | 6π-electrocyclic ring-closing |
| Color Change (Typical) | Colorless to colored (e.g., yellow, orange, blue) | Colorless to colored (e.g., red, blue, green) |
| Thermal Stability of Colored Form | Thermally unstable (fades in the dark) | Thermally stable |
| Fatigue Resistance | Good to excellent | Excellent |
| Coloration Quantum Yield (Φcolor) | Moderate to high (typically 0.1 - 0.5) | High (often > 0.5) |
| Fading Mechanism | Thermal and photochemical | Photochemical only |
Naphthopyrans are generally favored for applications where thermal fading in the absence of light is desired, such as in ophthalmic lenses. Diarylethenes, with their thermally stable colored isomers, are better suited for applications like optical data storage where the written information needs to be retained.
Experimental Protocol: Synthesis of 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
The synthesis of 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran from this compound and 2-naphthol is a well-established procedure.
Materials:
-
This compound
-
2-Naphthol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 2-naphthol in the anhydrous solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
Visualizing the Synthesis and Photochromic Mechanism
To better understand the processes involved, the following diagrams illustrate the synthetic pathway and the photochromic mechanism of the resulting naphthopyran.
Caption: Synthetic workflow for 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
Caption: Photochromic mechanism of a naphthopyran derivative.
A Comparative Guide: 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol vs. its Alkene Analog
In the landscape of drug discovery and materials science, the choice of functional groups is a critical determinant of a molecule's biological activity, reactivity, and synthetic versatility. This guide provides a detailed comparison between 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol, and its corresponding alkene analog, 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, a robust comparison can be drawn from the well-established chemical principles of alkynes and alkenes, and from studies on structurally similar compounds.
Executive Summary
The primary advantage of this compound lies in the synthetic versatility conferred by its terminal alkyne group. This functionality serves as a handle for a wide array of chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling its facile conjugation to other molecules and incorporation into larger scaffolds.[1][2][3] While related alkene structures have demonstrated potent and specific anti-cancer activity, the alkyne analog presents a broader platform for the development of novel therapeutics and functional materials through straightforward chemical modification.
Physicochemical and Reactivity Comparison
The presence of a carbon-carbon triple bond in this compound, as opposed to a double bond in its alkene counterpart, fundamentally influences its chemical properties and reactivity. Propargyl alcohols are generally more reactive than their allylic alcohol counterparts in certain reactions. For instance, studies on simpler systems have shown that propargyl alcohol reacts with solvated electrons at a significantly higher rate than allyl alcohol.[4]
| Property | This compound (Alkyne) | 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol (Alkene) |
| Key Functional Group | Terminal Alkyne (Propargyl Alcohol) | Terminal Alkene (Allyl Alcohol) |
| Reactivity | Higher reactivity in nucleophilic additions and cycloadditions. The terminal proton is acidic. | Susceptible to electrophilic addition and polymerization. |
| Synthetic Utility | Versatile precursor for heterocycles, polymers, and bioconjugates via "click chemistry".[1][3] | Can undergo reactions like hydrogenation, halogenation, and epoxidation. |
| Structural Rigidity | Linear and rigid sp-hybridized C≡C bond. | Planar sp2-hybridized C=C bond. |
Biological Activity: A Tale of Two Functionalities
The alkyne group itself is a common feature in a variety of biologically active compounds and approved drugs, including anti-retroviral and anti-fungal agents.[6][7] The terminal alkyne in this compound offers the significant advantage of being a bioorthogonal handle. This allows for its use in chemical biology to probe biological systems without interfering with native biochemical processes.[8] For example, it can be used to attach fluorescent probes or affinity tags to study its cellular localization and binding partners.
Key Advantage of the Alkyne: "Click Chemistry"
A standout advantage of the terminal alkyne in this compound is its utility in "click chemistry".[2][3] This set of powerful, reliable, and selective reactions allows for the rapid and efficient joining of molecular building blocks. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[9] This opens up a vast chemical space for derivatization, enabling the synthesis of compound libraries for drug screening, the development of targeted drug delivery systems, and the creation of novel polymers and materials.[1]
Caption: Workflow of CuAAC "Click Chemistry" with the alkyne.
Potential Signaling Pathway of the Alkene Analog
Based on the activity of the structurally similar compound MMPP, a potential anti-cancer signaling pathway for the alkene analog can be proposed.[5] This pathway involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the downstream inhibition of the pro-survival AKT pathway and the induction of apoptosis.
Caption: Hypothetical signaling pathway of the alkene analog.
Experimental Protocols
Synthesis of this compound
A representative synthesis involves the reaction of 4,4'-dimethoxybenzophenone with an acetylide anion.[4]
Materials:
-
4,4'-Dimethoxybenzophenone
-
Trimethylsilylacetylene
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide
-
Methanol
-
Acetic Acid
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve trimethylsilylacetylene in anhydrous THF under a nitrogen atmosphere and cool to -10°C.
-
Slowly add n-butyllithium while maintaining the temperature at -10°C and stir for 1 hour.
-
Add a solution of 4,4'-dimethoxybenzophenone in anhydrous THF dropwise at -10°C and continue stirring for 3 hours.
-
Allow the reaction to warm to 0°C.
-
Add a solution of sodium hydroxide in methanol and allow the mixture to warm to room temperature.
-
Neutralize the reaction with acetic acid and pour into water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a solid.[4]
References
- 1. This compound | 101597-25-5 | Benchchem [benchchem.com]
- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5 [chemicalbook.com]
- 5. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google Patents [patents.google.com]
- 8. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
Comparative Analysis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Guide to its Potential Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential experimental applications of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative. Due to the limited availability of direct experimental validation for this specific compound in the public domain, this analysis is based on established reactions of its structural class and the biological activities of closely related methoxyphenyl-containing compounds. The information herein is intended to serve as a foundational resource to guide future research and experimental design.
Chemical Reactivity and Potential Applications
This compound is a tertiary propargyl alcohol. This class of compounds is known for its versatile reactivity, primarily centered around the acetylene and hydroxyl functional groups.
Proposed Experimental Workflow: Synthesis of Pyranobenzopyrans
The synthesis would likely involve a cyclization reaction between this compound and a suitable coupling partner, such as a substituted naphthol, in the presence of a catalyst.
Caption: Proposed workflow for the synthesis of photochromic compounds.
Comparative Biological Activities: An Inferential Analysis
Direct biological data for this compound is sparse. However, by examining structurally similar compounds containing the bis(4-methoxyphenyl) moiety or related methoxyphenyl groups, we can infer its potential biological activities. This section compares the reported activities of these related compounds to provide a predictive framework for this compound.
Table 1: Comparative Biological Activities of Methoxyphenyl-Containing Compounds
| Compound Class/Name | Biological Activity | Reported IC50/MIC Values | Citation(s) |
| This compound | Anticipated: Anticancer, Antimicrobial, Antioxidant | Data Not Available | |
| Diarylpentanoid Analogs (e.g., 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one) | Anticancer (Apoptosis Induction), Antioxidant | Potent antiproliferative and apoptotic activity | |
| Methoxylated Chalcones | Anticancer, Antioxidant, Anti-inflammatory | Varies with substitution pattern | |
| Eugenol (a methoxyphenol) | Antimicrobial, Antioxidant | MIC (S. aureus): 6.25 mM | [1] |
| Vanillin (a methoxyphenol) | Antimicrobial, Antioxidant | IC50 (S. aureus): 1.38 mM | [1] |
Detailed Methodologies for Key Biological Assays
To facilitate the experimental validation of the predicted biological activities of this compound, the following are detailed protocols for standard antioxidant and antimicrobial assays, adapted from methodologies used for structurally related compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent that is non-toxic to the test microorganisms at the concentrations used.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust it to a standardized concentration.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action: Induction of Apoptosis
Several methoxyphenyl-containing compounds have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible hypothesis is that this compound may also modulate apoptotic signaling pathways.
Proposed Signaling Pathway for Apoptosis Induction
The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated for modulation by this compound. Key events include the activation of pro-apoptotic proteins, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade.
Caption: Hypothetical intrinsic apoptosis pathway.
Conclusion and Future Directions
While this compound presents potential as a versatile chemical intermediate and a biologically active molecule, there is a clear need for direct experimental validation. The comparative data and protocols provided in this guide are intended to serve as a starting point for researchers to explore the reactivity and bioactivity of this compound. Future studies should focus on performing the described assays to generate quantitative data, which will allow for a definitive comparison with existing alternatives and a clearer understanding of its potential applications in chemical synthesis and drug development.
References
Comparative Analysis of the Biological Activity of 1,1-Diarylpropargyl Alcohol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 1,1-diarylpropargyl alcohol analogs. It is important to note that specific experimental data on the biological activity of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and its direct analogs is limited in publicly available literature. Therefore, this guide draws upon the broader class of 1,1-diarylpropargyl alcohols and related compounds to provide a comparative framework and highlight their potential in drug discovery, particularly in the context of anticancer research.
The core structure of 1,1-diarylpropargyl alcohols, characterized by two aryl groups attached to a carbon atom also bearing a hydroxyl and a propargyl group, represents a versatile scaffold for the design of new therapeutic agents. While direct evidence is sparse for the titular compound, related structures have been investigated for their potential biological activities.
Quantitative Data on Biological Activity
Due to the limited availability of direct comparative data for this compound analogs, the following table presents a hypothetical comparative analysis based on plausible structural modifications and their potential impact on anticancer activity, a common therapeutic target for novel chemical entities. The data herein is illustrative to guide future experimental design.
| Compound ID | R1 Substitution (Aryl Ring 1) | R2 Substitution (Aryl Ring 2) | IC50 (µM) against MCF-7 (Breast Cancer Cell Line) |
| Parent Compound | 4-methoxy | 4-methoxy | Data Not Available |
| Analog A | 4-hydroxy | 4-methoxy | To be determined |
| Analog B | 4-fluoro | 4-fluoro | To be determined |
| Analog C | 4-chloro | 4-chloro | To be determined |
| Analog D | 3,4-dimethoxy | 3,4-dimethoxy | To be determined |
Experimental Protocols
The following is a detailed methodology for a key experiment commonly cited in the evaluation of the anticancer activity of novel compounds.
MTT Assay for Cytotoxicity Screening
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (1,1-diarylpropargyl alcohol analogs)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. After 24 hours of cell seeding, the medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential mechanism of action for anticancer compounds and a typical experimental workflow for their evaluation.
Caption: Hypothetical signaling pathway for an anticancer analog.
Caption: General workflow for anticancer drug discovery.
assessing the performance of different catalysts for reactions with 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, serves as a valuable precursor for the synthesis of various important organic molecules, including α,β-unsaturated ketones and furanones, primarily through the Meyer-Schuster rearrangement and related cyclization reactions. The choice of catalyst is crucial for achieving high yields, selectivity, and mild reaction conditions. This guide provides a comparative assessment of different catalytic systems for reactions involving this substrate, supported by experimental data from studies on structurally related compounds.
The primary transformation of this compound is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound. While traditional methods employ strong acids, modern catalysis offers milder and more selective alternatives, including transition metal and Lewis acid catalysts.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalysts in reactions analogous to the transformation of this compound. The data is compiled from studies on structurally similar 1,3-diarylpropargyl alcohols and other tertiary propargylic alcohols, providing a strong indication of expected performance.
| Catalyst System | Substrate Type | Product Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gold Catalysts | |||||||
| AuCl3 (5 mol%) | 1,3-Diarylpropargyl alcohol | 1,1,3-Triarylallene | 1,2-DCE | 60 | 0.5 | 95 | [1] |
| IPrAuNTf2 (5 mol%) | 1,3-Diarylpropargyl alcohol | Diaryl-indene | 1,2-DCE | 80 | 1 | 88 | [1] |
| Brønsted Acids | |||||||
| p-TsOH·H2O (10 mol%) | Secondary propargyl alcohol | α,β-Unsaturated ketone | Toluene | 110 | 18 | 85 | [2] |
| Hypophosphorus acid (5 mol%) | Tertiary propargyl alcohol | α,β-Unsaturated ketone | Toluene | 90 | 18 | 92 | [2][3] |
| Lewis Acids | |||||||
| InCl3 | Tertiary propargyl alcohol | α,β-Unsaturated ketone | - (Microwave) | - | - | High | [4] |
| Organocatalysts | |||||||
| Perfluorophenylboronic acid (10 mol%) | Tertiary propargyl alcohol | Benzo[b]thiophene derivative | ClCH2CH2Cl | 35 | 36 | up to 89 | [5] |
Key Observations:
-
Gold catalysts , particularly AuCl3, are highly efficient for the synthesis of allenes from diarylpropargyl alcohols under mild conditions and with short reaction times.[1] Gold(I) catalysts like IPrAuNTf2 can promote cyclization reactions to form indene derivatives in excellent yields.[1]
-
Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and hypophosphorus acid are effective and economical options for the Meyer-Schuster rearrangement.[2][3] Hypophosphorus acid, in particular, has been shown to give high yields under relatively mild conditions.[2][3]
-
Lewis acids like Indium(III) chloride (InCl3), especially under microwave irradiation, can significantly accelerate the Meyer-Schuster rearrangement.[4]
-
Organocatalysts , exemplified by perfluorophenylboronic acid, offer a transition-metal-free alternative and can be effective for specific transformations, such as the synthesis of benzo[b]thiophene derivatives from propargylic alcohols and hetero-areneboronic acids.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
General Procedure for Gold-Catalyzed Allene Synthesis[1]
A mixture of the 1,3-diarylpropargyl alcohol (1 equiv.), an aryl nucleophile (e.g., mesitylene, 6 equiv.), and the gold catalyst (e.g., AuCl3, 5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane, 1 mL) is stirred at the specified temperature (e.g., 60 °C) for the designated time (e.g., 0.5 h). Upon completion, the reaction is quenched with a few drops of triethylamine and water. The product is then extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure. The product ratio is determined by 1H NMR integration of the crude reaction mixture.
General Procedure for Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement[2]
The propargylic alcohol (1.0 mmol) is added to a solution of the Brønsted acid catalyst (e.g., aq. (OH)P(O)H2, 50 wt% aq. solution, 5–10 mol%) in technical grade toluene (1.0 mL). The reaction mixture is stirred at a temperature between 90–110 °C for 18 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the α,β-unsaturated carbonyl compound.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical reaction pathway and a general experimental workflow.
Caption: Meyer-Schuster rearrangement pathway.
Caption: General experimental workflow for catalyst assessment.
References
- 1. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Grignard vs. Acetylide Addition for the Synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Methodologies
The synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a valuable precursor for various organic compounds, can be approached through several nucleophilic addition pathways to the carbonyl group of 4,4'-dimethoxybenzophenone. This guide provides a head-to-head comparison of three prominent methods: Grignard addition with ethynylmagnesium bromide, and acetylide additions using sodium acetylide and in situ generated lithium acetylide. The objective is to furnish researchers with a comprehensive analysis of these synthetic routes, supported by experimental data and detailed protocols to inform methodological selection.
Data Presentation: A Comparative Overview
| Parameter | Grignard Addition (Ethynylmagnesium Bromide) | Sodium Acetylide Addition | Lithium Acetylide Addition (from TMS-acetylene) |
| Starting Materials | 4,4'-Dimethoxybenzophenone, Ethynylmagnesium Bromide | 4,4'-Dimethoxybenzophenone, Sodium Acetylide | 4,4'-Dimethoxybenzophenone, Trimethylsilylacetylene, n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) / Xylene | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | -10 °C to Room Temperature |
| Reaction Time | 2-4 hours (Estimated) | 24 hours | 4 hours |
| Reported Yield | 60-80% (Estimated) | Not Reported | 88.4% |
| Reagent Handling | Moisture-sensitive Grignard reagent | Moisture-sensitive and potentially pyrophoric solid | Moisture-sensitive alkyllithium reagent |
Experimental Protocols
Method 1: Grignard Addition with Ethynylmagnesium Bromide (Generalized Protocol)
This protocol is based on general procedures for the addition of ethynylmagnesium bromide to ketones.
1. Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq.).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a solution of ethylmagnesium bromide in THF (1.1 eq.) dropwise to the magnesium suspension while bubbling purified acetylene gas through the mixture. The reaction is initiated by the formation of ethane gas.
-
Continue the addition of ethylmagnesium bromide and the bubbling of acetylene until the magnesium is consumed.
2. Addition to 4,4'-Dimethoxybenzophenone:
-
In a separate flame-dried flask, dissolve 4,4'-dimethoxybenzophenone (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared ethynylmagnesium bromide solution (1.5 eq.) to the ketone solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Method 2: Acetylide Addition with Sodium Acetylide
1. Reaction Setup:
-
To a solution of 18% sodium acetylide in xylene/mineral oil (1.1 eq.) in a round-bottom flask, add anhydrous tetrahydrofuran (THF) saturated with acetylene gas under a nitrogen atmosphere.
-
Add 4,4'-dimethoxybenzophenone (1.0 eq.) to the reaction mixture.
2. Reaction Conditions:
-
Stir the mixture at room temperature for 24 hours.
3. Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the solid product.
Method 3: Acetylide Addition with in situ Generated Lithium Acetylide
This method provides a high yield of the target compound.[1]
1. Generation of Lithium Acetylide:
-
Dissolve trimethylsilylacetylene (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -10 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq.) while maintaining the temperature at -10 °C.
-
Stir the reaction mixture for 1 hour at -10 °C.
2. Addition to 4,4'-Dimethoxybenzophenone:
-
Add a solution of 4,4'-dimethoxybenzophenone (1.0 eq.) in anhydrous THF dropwise to the lithium acetylide solution at -10 °C.
-
Continue stirring at -10 °C for 3 hours.
-
Slowly warm the reaction to 0 °C.
3. Deprotection and Work-up:
-
Add a solution of sodium hydroxide in methanol.
-
Gradually warm the reaction mixture to room temperature.
-
Adjust the pH to 7 with acetic acid and pour the mixture into water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
4. Purification:
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield this compound as a light yellow solid (88.4% yield).[1]
Mandatory Visualization
The following diagram illustrates the logical relationship and comparison points between the three synthetic pathways.
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
Based on the available experimental data, the lithium acetylide addition method utilizing trimethylsilylacetylene and n-butyllithium offers a superior and well-documented route for the synthesis of this compound, providing a high yield of 88.4%.[1] This method benefits from clean reaction conditions and a straightforward work-up procedure.
The sodium acetylide addition presents a viable alternative, though the lack of reported yield for this specific transformation makes a direct efficiency comparison challenging. The 24-hour reaction time is also a consideration.
For researchers prioritizing high yield and a well-established protocol, the lithium acetylide method is the recommended choice. Further investigation would be required to optimize and quantify the yields for the Grignard and sodium acetylide routes to enable a more complete comparative assessment.
References
Safety Operating Guide
Proper Disposal of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Guide for Laboratory Professionals
For immediate reference, treat 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol as a potentially hazardous substance. The toxicological properties of this compound have not been thoroughly investigated.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the limited specific hazard data available for this compound, a cautious approach is mandated.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid the formation of dust and aerosols.[3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]
Spill Response:
In the event of a spill, avoid breathing dust.[1] Absorb the material with an inert substance such as sand or vermiculite.[2] Carefully sweep up the absorbent material and place it in a designated, tightly closed container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable national, regional, and local regulations. The following procedure outlines the general steps for its safe disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, absorbent paper).
-
The container must be in good condition, kept closed except when adding waste, and stored in a designated satellite accumulation area.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound". Chemical abbreviations are not acceptable.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Disposal of Unused Product and Contaminated Materials:
-
For the disposal of the pure compound or residues, carefully transfer the material into the designated waste container. Avoid creating dust.[1]
-
Any materials used for cleaning up spills or contaminated with the product (e.g., pipette tips, weighing paper) should also be placed in the hazardous waste container.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the completed hazardous waste tag and any other required documentation. The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and treated as hazardous waste and placed in the designated waste container.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area, it may be possible to dispose of it as regular laboratory glass or plastic waste. However, consult with your EHS office for specific institutional policies on empty container disposal.
-
Quantitative Data Summary
Due to the limited toxicological and environmental data available for this compound, quantitative disposal parameters are not well-established. The following table summarizes the available information and general guidelines.
| Parameter | Value/Guideline | Source |
| Hazard Classification | Not fully determined; may cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1][2] |
| Engineering Controls | Use only in a chemical fume hood. | [2] |
| Spill Procedure | Absorb with inert material, sweep up, and place in a closed container for disposal. | [1][2] |
| Disposal Method | Arrange as special waste with a licensed disposal company for incineration. | [3] |
| Prohibited Disposal Routes | Do not dispose of down the drain or in regular trash. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
References
Personal protective equipment for handling 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Essential Safety and Handling Guide for 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 101597-25-5), ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment. The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
The primary defense against potential exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects against splashes and dust. Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Provides protection against skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 143 approved respirator | Recommended when handling the substance outside of a ventilated enclosure to prevent inhalation of dust. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk during the handling and use of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill containment materials on hand.
2. Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Avoid the formation of dust and aerosols.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated Packaging: Empty containers may retain product residue. Observe all warnings and precautions listed for the product. Dispose of contaminated packaging in the same manner as the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling, storage, and disposal of this compound, including emergency response actions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
